molecular formula C30H26Cl2FN3O4 B15575280 (S,R,S)-MI-1061

(S,R,S)-MI-1061

Numéro de catalogue: B15575280
Poids moléculaire: 582.4 g/mol
Clé InChI: BIDSEXPFIMKDMF-LOLKONATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,R,S)-MI-1061 is a useful research compound. Its molecular formula is C30H26Cl2FN3O4 and its molecular weight is 582.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

InChI

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDSEXPFIMKDMF-LOLKONATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-MI-1061: A Deep Dive into its Mechanism of Action as a Potent MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of oncology research, the p53 tumor suppressor protein stands as a pivotal guardian of genomic integrity. Its inactivation, a hallmark of many cancers, can occur through various mechanisms, including the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. The disruption of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. (S,R,S)-MI-1061, an isomer of the potent and orally bioavailable small molecule inhibitor MI-1061, has demonstrated significant promise in this domain. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

This compound exerts its anti-tumor effects by directly binding to the p53-binding pocket of the MDM2 protein.[1] This high-affinity interaction competitively inhibits the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, activating the expression of downstream target genes involved in cell cycle arrest and apoptosis.[2]

Signaling Pathway of this compound Action

MI1061_Mechanism cluster_0 Normal State (High MDM2) cluster_1 This compound Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation MDM2_n->p53_n Ubiquitination MI1061 This compound MDM2_t MDM2 MI1061->MDM2_t Inhibition p53_t p53 (stabilized) MDM2_t->p53_t Binding Blocked p21 p21 p53_t->p21 Transcription Activation PUMA PUMA p53_t->PUMA Transcription Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Mechanism of this compound action.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of MI-1061
CompoundTargetKi (nM)IC50 (nM)Assay
MI-1061MDM2-p53 Interaction0.164.4Fluorescence Polarization

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of MI-1061 in Cancer Cell Lines
Cell LineCancer Typep53 StatusIC50 (nM)
SJSA-1OsteosarcomaWild-Type100
HCT-116Colon CancerWild-Type250
HCT-116Colon CancerKnockout>10,000
RS4;11Acute LeukemiaWild-Type-
LNCaPProstate CancerWild-Type-

IC50 values for SJSA-1 and HCT-116 are from MedchemExpress.[1] Information on RS4;11 and LNCaP cell line activity is noted in the literature, though specific IC50 values for MI-1061 were not provided in the snippets.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization Assay for MDM2-p53 Interaction

This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MDM2 Protein - Fluorescently Labeled p53 Peptide - this compound dilutions start->prepare_reagents mix Mix MDM2 and labeled p53 peptide in assay buffer prepare_reagents->mix add_inhibitor Add serial dilutions of This compound mix->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Caption: Fluorescence Polarization Assay Workflow.

Protocol:

  • Reagent Preparation: Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide are prepared in a suitable assay buffer. Serial dilutions of this compound are also prepared.

  • Assay Plate Setup: In a 384-well plate, the MDM2 protein and the fluorescently labeled p53 peptide are added to each well.

  • Inhibitor Addition: The serial dilutions of this compound are added to the wells. Control wells containing DMSO vehicle are also included.

  • Incubation: The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki).[5]

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., SJSA-1, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the IC50 value is calculated.[7]

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect the accumulation of p53 and the upregulation of its downstream target proteins.

Western_Blot_Workflow start Start cell_treatment Treat cancer cells with This compound start->cell_treatment lysis Lyse cells and collect protein extracts cell_treatment->lysis quantification Determine protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (anti-p53, anti-p21, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Western Blot Workflow.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound. After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, and other target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunodeficient mice.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

  • Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as Western blotting or immunohistochemistry, to confirm the mechanism of action in vivo.[2]

Conclusion

This compound is a potent and specific inhibitor of the MDM2-p53 interaction. By disrupting this critical negative regulatory loop, it effectively stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The comprehensive data from biochemical, cellular, and in vivo studies underscore the therapeutic potential of this compound as a targeted anti-cancer agent. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this and similar compounds in the field of oncology.

References

Technical Guide: Discovery and Synthesis of the MDM2 Inhibitor MI-1061

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, effectively keeping its levels in check in healthy cells.[1][2] However, in a significant number of human cancers, the MDM2 gene is amplified or overexpressed, leading to excessive p53 degradation and consequent tumor progression.[2][3]

The inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells harboring wild-type p53.[4][5] This has driven the development of small-molecule inhibitors that can fit into the p53-binding pocket of MDM2. The spiro-oxindole scaffold has been identified as a privileged structure for potent MDM2 inhibition.[5][6][7][8]

This technical guide focuses on the discovery and synthesis of MI-1061 , a potent, second-generation spiro-oxindole inhibitor of the MDM2-p53 interaction.[4] It is important to note that while the topic specifies an "(S,R,S)" stereochemistry, the literature for this class of compounds, including the closely related and highly potent clinical candidate AA-115/APG-115, consistently refers to a (3′R,4′S,5′R) absolute configuration.[9][10][11][12] This guide will proceed with the latter, more likely correct stereochemical designation.

Discovery of MI-1061: A Structure-Based Design Approach

The development of MI-1061 was part of a broader effort to optimize a class of spiro-oxindole MDM2 inhibitors.[4] Early generation compounds, while potent, were found to undergo a reversible retro-Mannich ring-opening and cyclization in protic solutions, leading to an equilibrium mixture of four diastereomers.[4][5] This chemical instability posed a significant challenge for further development.

To address this, a second generation of spiro-oxindoles was designed with symmetrical substitution at the C2 position of the pyrrolidine (B122466) ring.[4] This design strategy was intended to exploit the retro-Mannich reaction mechanism to drive the conversion to a single, thermodynamically stable diastereoisomer.[4] This led to the synthesis of a series of compounds with improved chemical stability and potent MDM2 binding affinity.

Structure-activity relationship (SAR) studies on this new series led to the identification of MI-1061 (referred to as compound 31 in the primary literature).[4][9] MI-1061 demonstrated superior potency and chemical stability compared to earlier analogs.

Quantitative Data Summary

The following table summarizes the key quantitative data for MI-1061 and related compounds.

CompoundMDM2 Binding Affinity (Ki, nM)Cellular Activity (IC50, nM in SJSA-1 cells)Reference
MI-1061 0.16100[4]
Compound 33Not explicitly stated, but high~300[9]
Compound 6Not explicitly stated, but highNot specified[9]
MI-77301 (Clinical Candidate)Not explicitly stated, but potentNot specified[11]
AA-115/APG-115 (Clinical Candidate)< 1Not specified[9][11][12]

Synthesis of MI-1061

The synthesis of the spiro-oxindole core of MI-1061 and related compounds is achieved through an efficient 1,3-dipolar cycloaddition reaction.[5] The following is a representative synthetic scheme for this class of molecules, leading to the core structure of MI-1061.

General Synthetic Scheme for Spiro-oxindoles:

  • Step 1: Preparation of the Azomethine Ylide Precursor: The synthesis typically begins with the reaction of an isatin (B1672199) derivative with an amino acid, such as sarcosine, to form an intermediate that, upon heating, generates an azomethine ylide in situ.

  • Step 2: 1,3-Dipolar Cycloaddition: The generated azomethine ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkene, to construct the spiro[pyrrolidine-3,3'-oxindole] core with high diastereoselectivity.

  • Step 3: Further Functionalization: The resulting spiro-oxindole scaffold can then be further modified through standard chemical transformations to install the various substituents present in the final inhibitor, MI-1061.

While the exact, detailed, step-by-step synthesis of MI-1061 is proprietary, the general procedures for the synthesis of related spiro-oxindoles are well-documented in the scientific literature.[4][5][9]

Experimental Protocols

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay is used to quantify the binding affinity of inhibitors to MDM2.[2][3][13][14]

  • Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.[13][14]

  • Materials:

    • Recombinant human MDM2 protein.

    • Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled).[13]

    • Assay buffer (e.g., PBS, with detergent like Tween-20 to prevent non-specific binding).

    • 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Protocol:

    • Prepare serial dilutions of the test compound (MI-1061) in the assay buffer.

    • In a 384-well plate, add the MDM2 protein and the fluorescently labeled p53 peptide to each well to a final volume.

    • Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no MDM2).

    • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to reach equilibrium.[14]

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[14]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.[15][16]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which is a purple crystalline product that can be dissolved and quantified by spectrophotometry.

  • Materials:

    • Cancer cell line with wild-type p53 (e.g., SJSA-1).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]

    • Treat the cells with serial dilutions of MI-1061 for a specified period (e.g., 48-72 hours).[1] Include a vehicle control (e.g., DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MDM2 inhibitor in a mouse model.[17][18][19][20]

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice).

    • Human cancer cell line (e.g., SJSA-1).

    • Cell culture medium and reagents.

    • Matrigel (optional, to improve tumor take rate).

    • Test compound (MI-1061) formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Protocol:

    • Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-10 x 106 cells per 100-200 µL. The cell suspension may be mixed with Matrigel.[17]

    • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[17][18]

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W2) / 2.[19][20]

    • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer MI-1061 and the vehicle control according to the planned dose and schedule (e.g., daily oral gavage).[20]

    • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p53 and its target genes).

Visualizations

MDM2-p53 Signaling Pathway and Inhibition by MI-1061

MDM2_p53_Pathway MDM2-p53 Signaling Pathway and Inhibition by MI-1061 cluster_normal_cell Normal Cell Homeostasis cluster_cancer_cell Cancer Cell (MDM2 Overexpression) cluster_treated_cell Cancer Cell + MI-1061 p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal induces transcription Proteasome Proteasome p53_normal->Proteasome MDM2_normal->p53_normal ubiquitinates (targets for degradation) MDM2_normal->Proteasome p53_cancer p53 (low levels) Apoptosis_cancer Apoptosis (inhibited) p53_cancer->Apoptosis_cancer MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer excessive degradation MI1061 MI-1061 MDM2_treated MDM2 MI1061->MDM2_treated inhibits p53_treated p53 (stabilized) Apoptosis_treated Apoptosis (induced) p53_treated->Apoptosis_treated promotes MDM2_treated->p53_treated DNA_damage Cellular Stress (e.g., DNA Damage) DNA_damage->p53_normal activates

Caption: MDM2-p53 pathway and MI-1061 mechanism.

Experimental Workflow for MDM2 Inhibitor Evaluation

Experimental_Workflow Experimental Workflow for MDM2 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies FP_Assay Fluorescence Polarization Assay (MDM2 Binding) Biochemical_Data Determine Ki / IC50 FP_Assay->Biochemical_Data Cell_Lines Select Cancer Cell Lines (wild-type p53) Biochemical_Data->Cell_Lines MTT_Assay Cell Viability Assay (MTT) Cell_Lines->MTT_Assay Western_Blot Western Blot (p53 & p21 levels) Cell_Lines->Western_Blot Cellular_Data Determine GI50 Confirm Mechanism MTT_Assay->Cellular_Data Western_Blot->Cellular_Data Xenograft_Model Establish Xenograft Model (e.g., SJSA-1 in mice) Cellular_Data->Xenograft_Model Drug_Admin Administer MI-1061 Xenograft_Model->Drug_Admin Tumor_Monitoring Monitor Tumor Growth and Toxicity Drug_Admin->Tumor_Monitoring Efficacy_Data Evaluate Anti-Tumor Efficacy Tumor_Monitoring->Efficacy_Data

Caption: Workflow for evaluating MDM2 inhibitors.

References

(S,R,S)-MI-1061: A Technical Guide to a Potent MDM2-p53 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. It functions by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stressors.[1] However, in a significant portion of human cancers retaining wild-type p53, its tumor-suppressive functions are abrogated by the overactivity of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1] MDM2 targets p53 for proteasomal degradation, effectively silencing its protective mechanisms. The disruption of the MDM2-p53 protein-protein interaction has thus emerged as a compelling therapeutic strategy to reactivate p53 and restore its tumor-suppressing capabilities.

(S,R,S)-MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[2][3] As a member of the spirooxindole class of compounds, this compound has demonstrated significant potential in preclinical studies, exhibiting high binding affinity to MDM2 and robust activation of the p53 pathway in cancer cells with wild-type p53.[2][4] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, chemical properties, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein. This direct inhibition prevents MDM2 from interacting with and subsequently ubiquitinating p53 for degradation. The stabilization and accumulation of p53 lead to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis, respectively.

cluster_0 Normal Cellular State cluster_1 Inhibition by this compound MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MI1061 This compound MDM2_inhibited MDM2 MI1061->MDM2_inhibited Inhibition p53_stabilized Stabilized p53 p21_PUMA p21, PUMA, etc. p53_stabilized->p21_PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21_PUMA->CellCycleArrest Apoptosis Apoptosis p21_PUMA->Apoptosis

Caption: Mechanism of this compound action.

Quantitative Data

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and provide a comparison with other well-known MDM2 inhibitors.

Table 1: Biochemical Potency of MDM2 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Ki (nM)Reference
This compound Fluorescence PolarizationMDM24.40.16[2][3]
Nutlin-3aBiochemical AssayMDM290-
MI-888Fluorescence PolarizationMDM2-0.44[5]

Table 2: Cellular Activity of this compound

Cell LineCancer Typep53 StatusAssay TypeIC50 (nM)Reference
SJSA-1OsteosarcomaWild-typeCell Growth Inhibition100[2]
HCT-116Colorectal CarcinomaWild-typeCell Growth Inhibition250[2]
HCT-116 p53-/-Colorectal CarcinomaNullCell Growth Inhibition>10,000[2]
RS4;11Acute Lymphoblastic LeukemiaWild-typeCell Growth Inhibition-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for MDM2 Binding

This assay quantitatively measures the binding affinity of inhibitors to the MDM2 protein.

start Start prepare_reagents Prepare Reagents: - MDM2 Protein - Fluorescently Labeled p53 Peptide - this compound dilutions start->prepare_reagents mix_reagents Mix MDM2 and Fluorescent Peptide prepare_reagents->mix_reagents incubate1 Incubate mix_reagents->incubate1 add_inhibitor Add this compound incubate1->add_inhibitor incubate2 Incubate add_inhibitor->incubate2 measure_fp Measure Fluorescence Polarization incubate2->measure_fp analyze_data Analyze Data (IC50/Ki determination) measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for a Fluorescence Polarization assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human MDM2 protein is diluted to a final concentration of 25 nM in assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled) is diluted to a final concentration of 10 nM in the same assay buffer.

    • This compound is serially diluted in DMSO and then in assay buffer to the desired concentrations.

  • Assay Procedure:

    • In a 384-well black plate, 25 µL of the MDM2 protein solution is mixed with 25 µL of the fluorescent peptide solution.

    • The mixture is incubated for 10-30 minutes at room temperature to allow for binding equilibrium.

    • 50 µL of the diluted this compound solution is added to the wells.

    • The plate is incubated for another 15-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 530 nm excitation and 590 nm emission for TAMRA).

    • The data is analyzed using a competitive binding model to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Culture and Seeding:

    • Cancer cell lines (e.g., SJSA-1, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment:

    • This compound is serially diluted in culture medium to the desired final concentrations.

    • The culture medium is replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (DMSO) is also included.[7]

    • The plates are incubated for 48-72 hours.[1]

  • MTT Assay and Data Analysis:

    • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[7]

    • The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[7]

    • The absorbance at 570 nm is measured using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-MDM2, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Protein Levels detection->analysis end End analysis->end

Caption: Western Blotting experimental workflow.

Methodology:

  • Cell Treatment and Lysis:

    • Cells are treated with this compound at various concentrations for different time points (e.g., 6, 12, 24 hours).[7]

    • Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.[1]

    • The membrane is incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • The band intensities are quantified to determine the relative changes in protein expression.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation:

    • Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunocompromised mice.[8]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]

  • Drug Administration:

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally at a predetermined dose and schedule (e.g., 100 mg/kg daily).[9] The control group receives the vehicle.

  • Efficacy Evaluation:

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[10]

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p53 activation).

Synthesis of this compound

This compound is a spirooxindole derivative. The synthesis of this class of compounds typically involves a 1,3-dipolar cycloaddition reaction as a key step.[11] A general synthetic scheme for spirooxindole-based MDM2 inhibitors often starts from isatin (B1672199) derivatives.[12] For this compound specifically, the synthesis involves the activation of a carboxylic acid precursor with a coupling agent like HATU, followed by the addition of an appropriate amine to form the final amide product.[13]

Conclusion

This compound is a highly potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. Its ability to effectively stabilize and activate p53 in cancer cells with wild-type p53 has been demonstrated through robust preclinical data. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other next-generation MDM2 inhibitors. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this promising anti-cancer agent.

References

(S,R,S)-MI-1061 and the Spiro-oxindole Scaffold: A Deep Dive into the Structure-Activity Relationship of Potent MDM2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the (S,R,S)-MI-1061 series of molecules, potent inhibitors of the MDM2-p53 protein-protein interaction. Contrary to a common misconception associating the "MI" nomenclature with menin-MLL inhibitors, this compound is a highly specific and potent antagonist of the MDM2-p53 pathway, a critical axis in cancer biology. This document will delve into the quantitative SAR data, detailed experimental protocols for assessing inhibitor potency, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: Targeting the Guardian of the Genome

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2][3] Upon activation, p53 acts as a transcription factor, inducing cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells.[1][4] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[2][5] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[6] In many human cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2.[5][7] Therefore, inhibiting the MDM2-p53 interaction to reactivate p53 function represents a promising therapeutic strategy for cancer treatment.[7][8]

The spiro-oxindole scaffold has emerged as a particularly effective chemotype for the design of potent and selective MDM2 inhibitors.[5][7] this compound is a prominent example from this class, demonstrating high-affinity binding to MDM2 and potent cellular activity.[8][9][10] This guide will explore the key structural features of the spiro-oxindole core that govern its inhibitory activity against the MDM2-p53 interaction.

Quantitative Structure-Activity Relationship (SAR)

The development of spiro-oxindole inhibitors, including the MI-series, has been guided by extensive SAR studies.[7][11] These investigations have systematically explored modifications at various positions of the spiro-oxindole core to optimize binding affinity for MDM2 and cellular potency. The stereochemistry of the spirocyclic system has been shown to be a critical determinant of activity, with significant differences in binding affinity observed between diastereomers.[11]

Table 1: Structure-Activity Relationship of Spiro-oxindole Analogs Targeting MDM2

CompoundR1 (at N1')R2 (at C4')R3 (at C5')MDM2 Binding (Ki, nM)Cellular Activity (IC50, nM)Reference
This compound -CH2CH33-Cl, 2-F-Phenyl-CONH-bicyclo[2.2.2]octane-1-carboxylic acid0.16 100 (SJSA-1) [8][9][10]
MI-77301-CH2CH33-Cl, 2-F-Phenyl-CONH-(trans-4-hydroxycyclohexyl)<1~190 (SJSA-1)[12]
Analog 1-H3-Cl, 2-F-Phenyl-CONH-bicyclo[2.2.2]octane-1-carboxylic acid>100>10,000[11]
Analog 2-CH2CH3Phenyl-CONH-bicyclo[2.2.2]octane-1-carboxylic acid10500[12]
Analog 3-CH2CH33-Cl, 2-F-Phenyl-H>1000>10,000[11]

Note: This table is a representative summary based on available literature. The specific values are indicative and may vary slightly between different experimental setups.

The data clearly indicates that the ethyl group at the N1' position, the 3-chloro-2-fluorophenyl group at the C4' position, and a bulky, rigid carboxamide substituent at the C5' position are crucial for high-affinity binding to MDM2 and potent cellular activity.

Experimental Protocols

The evaluation of MDM2-p53 interaction inhibitors relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Assay: Fluorescence Polarization (FP)

This assay is widely used to quantify the binding affinity of inhibitors to the MDM2 protein.[13][14]

Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt the MDM2-p53 interaction will displace the fluorescent peptide, leading to a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Recombinant human MDM2 protein (N-terminal domain).

    • Fluorescently labeled p53 peptide (e.g., TAMRA-labeled PMDM6-F).

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

    • Test compounds (dissolved in DMSO).

  • Procedure:

    • In a 384-well black plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to the assay buffer.

    • Add serial dilutions of the test compounds. The final DMSO concentration should be kept constant (e.g., <1%).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polarization signal, is determined by fitting the data to a four-parameter logistic equation.

    • The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cellular Assay: p53 Activation and Cell Viability

These assays assess the ability of the inhibitors to activate the p53 pathway in cancer cells, leading to downstream effects like cell cycle arrest and apoptosis.[15][16][17]

3.2.1. Western Blotting for p53 and its Target Genes:

Principle: This technique is used to detect the levels of p53 and its downstream target proteins (e.g., p21, MDM2, PUMA) in cells treated with the inhibitor.[6][9]

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) in culture plates.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

3.2.2. Cell Viability Assay (e.g., MTT or WST-8):

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the test compound for a prolonged period (e.g., 72 hours).

  • Assay Procedure:

    • Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The inhibition of the MDM2-p53 interaction by compounds like this compound triggers a cascade of events that ultimately leads to tumor suppression. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for inhibitor evaluation.

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates Hypoxia Hypoxia Hypoxia->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits & promotes degradation MI1061 This compound MI1061->MDM2 inhibits

Caption: p53 signaling pathway and the mechanism of action of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies FP Fluorescence Polarization (FP) - Determine Ki WB Western Blot - p53, p21, MDM2 levels FP->WB Potent Binders CV Cell Viability (MTT/WST-8) - Determine IC50 WB->CV Xenograft Xenograft Models - Tumor growth inhibition CV->Xenograft Active Compounds Lead Optimization Lead Optimization Xenograft->Lead Optimization Start Compound Synthesis (this compound analogs) Start->FP

Caption: A typical experimental workflow for the evaluation of MDM2-p53 inhibitors.

Conclusion

This compound and its spiro-oxindole analogs represent a highly promising class of MDM2-p53 interaction inhibitors. The detailed structure-activity relationships have provided a clear roadmap for the rational design of potent and selective compounds. The experimental protocols outlined in this guide are essential for the robust evaluation of these inhibitors, from initial biochemical screening to cellular and in vivo validation. A thorough understanding of the p53 signaling pathway is critical for interpreting experimental results and predicting the therapeutic potential of these agents. Continued research into the spiro-oxindole scaffold holds significant promise for the development of novel and effective cancer therapies that function by reactivating the latent tumor suppressor function of p53.

References

Target Validation of (S,R,S)-MI-1061: A Potent MDM2-p53 Interaction Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target validation of (S,R,S)-MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancers retaining wild-type p53, the oncoprotein MDM2 acts as a primary negative regulator, targeting p53 for degradation. MI-1061 disrupts this interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. This document details the mechanism of action of MI-1061, presents quantitative data on its efficacy in various cancer cell lines, and provides detailed experimental protocols for its validation. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence to prevent the proliferation of damaged cells.[1] In approximately half of all human cancers, the p53 gene is mutated. However, in the remaining cancers with wild-type p53, its function is often abrogated by overexpression of its negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2] The disruption of the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. This compound is a potent small molecule inhibitor designed to fit into the p53-binding pocket of MDM2, thereby preventing its interaction with p53.[3][4]

Mechanism of Action of this compound

MI-1061 competitively inhibits the MDM2-p53 interaction, leading to the stabilization and accumulation of p53 protein in cancer cells with wild-type p53.[4] This accumulation of p53 activates its downstream signaling pathways, resulting in the transcriptional upregulation of target genes such as CDKN1A (encoding p21) and PUMA.[4][5] The p21 protein induces cell cycle arrest, primarily at the G1/S checkpoint, while PUMA is a key mediator of p53-dependent apoptosis.[1][6] Consequently, treatment with MI-1061 leads to cell cycle arrest and programmed cell death in p53 wild-type cancer cells.[4]

MI1061_Mechanism_of_Action cluster_nucleus Nucleus cluster_interaction MDM2-p53 Interaction MDM2 MDM2 p53 p53 MDM2->p53 Binding & Inhibition p53_degradation p53 Degradation MDM2->p53_degradation Promotes p21 p21 p53->p21 Upregulates transcription PUMA PUMA p53->PUMA Upregulates transcription MI1061 This compound MI1061->MDM2 Inhibits Interaction CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA->Apoptosis Induces

Figure 1: Mechanism of Action of this compound.

Quantitative Data on this compound Efficacy

The efficacy of MI-1061 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of MI-1061 to MDM2

ParameterValueReference
IC50 4.4 nM[3][4][7]
Ki 0.16 nM[3][4][7]

Table 2: In Vitro Cell Growth Inhibition by MI-1061

Cell LineCancer Typep53 StatusIC50 (nM)Reference
SJSA-1 OsteosarcomaWild-Type100[3][4]
HCT-116 p53+/+ Colon CancerWild-Type250[3][4]
HCT-116 p53-/- Colon CancerNull>10,000[3][4]
LNCaP Prostate CancerWild-Type~400-800[5]
22Rv1 Prostate CancerWild-Type~400-800[5]

*Note: IC50 values for LNCaP and 22Rv1 are for the related compound MI-219, which has a similar mechanism of action.

Table 3: In Vivo Antitumor Activity of MI-1061

Xenograft ModelDosing RegimenOutcomeReference
SJSA-1 100 mg/kg, p.o., daily for 14 daysSignificant tumor regression[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the binding affinity of MI-1061 to the MDM2 protein.

  • Principle: A competitive assay format where the binding of a fluorescently labeled ligand (MI-1061 Red Ligand) to a GST-tagged MDM2 protein is detected. An anti-GST antibody labeled with a FRET donor (Europium cryptate) binds to the MDM2-GST. When the red ligand (FRET acceptor) is bound to MDM2, excitation of the donor results in fluorescence resonance energy transfer (FRET). Unlabeled MI-1061 competes with the red ligand, causing a decrease in the FRET signal.[8]

  • Materials:

    • HTRF MDM2 Binding Kit (e.g., Revvity #64BDMDM2PEG/H)[8]

    • This compound

    • 384-well low volume white plate

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Dispense samples or standards into the assay plate.

    • Add the GST-tagged human MDM2 protein to each well.

    • Add a pre-mixed solution of the anti-GST Europium Cryptate antibody and the MI-1061 Red Ligand.

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible reader.[9]

    • Calculate the ratio of the acceptor to donor fluorescence and plot against the concentration of MI-1061 to determine the IC50.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with MI-1061.

  • Principle: The tetrazolium salt MTT (or MTS) is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Materials:

    • Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, HCT-116 p53-/-)

    • This compound

    • 96-well plates

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with serial dilutions of MI-1061 for 72 hours.

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Plot the percentage of cell viability against the concentration of MI-1061 to determine the IC50.[10]

Western Blot Analysis

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

  • Materials:

    • Treated and untreated cell lysates

    • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PARP, anti-GAPDH or β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Treat cells with MI-1061 for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

  • Principle: Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC and Propidium Iodide staining kit

    • Flow cytometer

  • Procedure:

    • Treat cells with MI-1061 for the desired time.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Human Tumor Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of MI-1061.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[12]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human cancer cell line (e.g., SJSA-1)

    • This compound formulated for oral administration

    • Calipers for tumor measurement

  • Procedure:

    • Inject human cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer MI-1061 (e.g., 100 mg/kg) orally daily for the duration of the study.[4]

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical validation of an MDM2-p53 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (HTRF Binding) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Lead Compound Cell_Viability Cell Viability (MTT/MTS) Cell_Based_Assays->Cell_Viability Mechanism_of_Action Mechanism of Action (Western Blot, Apoptosis Assay) Cell_Based_Assays->Mechanism_of_Action Xenograft_Model Human Tumor Xenograft Model Cell_Based_Assays->Xenograft_Model Promising Candidate Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Pharmacodynamics Pharmacodynamics (Target Engagement in Tumor) Xenograft_Model->Pharmacodynamics

Figure 2: Preclinical Validation Workflow for an MDM2 Inhibitor.

Conclusion

The data and experimental protocols presented in this guide validate this compound as a potent and selective inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis, has been demonstrated through robust in vitro and in vivo studies. This comprehensive target validation provides a strong rationale for the continued development of MI-1061 and similar MDM2 inhibitors as a targeted therapy for a significant subset of human cancers.

References

(S,R,S)-MI-1061: A Potent MDM2 Inhibitor for Targeted p53 Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its functions are tightly regulated, primarily through its interaction with the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably. The development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53's tumor-suppressive functions. This technical guide provides a comprehensive overview of (S,R,S)-MI-1061, a potent, orally bioavailable, and chemically stable inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small-molecule inhibitor designed to fit into the p53-binding pocket of MDM2, thereby blocking the protein-protein interaction.[1][2][3] This disruption liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 in the nucleus.[4] Stabilized p53 can then act as a transcription factor, activating a cascade of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair.[5][6][7] this compound has demonstrated potent anti-tumor activity in preclinical models of cancers with wild-type p53.[1][2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key performance metrics of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueDescription
IC50 4.4 nMThe half maximal inhibitory concentration for the MDM2-p53 interaction.[1][2][3]
Ki 0.16 nMThe inhibition constant, indicating the binding affinity of the inhibitor to MDM2.[1][2][3]

Table 2: Cellular Activity of this compound in Different Cancer Cell Lines

Cell Linep53 StatusIC50 (Cell Growth Inhibition)
SJSA-1 (Osteosarcoma)Wild-Type100 nM[1][2][3]
HCT-116 p53+/+ (Colon Cancer)Wild-Type250 nM[1][2][3]
HCT-116 p53–/– (Colon Cancer)Knockout>10,000 nM[1][2][3]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageOutcome
Mice with SJSA-1 xenograftOsteosarcoma100 mg/kg, single oral doseEffective activation of p53, leading to accumulation of p53, MDM2, and p21 proteins.[3]
Mice with SJSA-1 xenograftOsteosarcoma100 mg/kg, daily oral administration for 14 daysSignificant tumor regression with no observed toxicity or weight loss.[3]

Mechanism of Action: The MDM2-p53 Signaling Pathway

This compound functions by disrupting the negative feedback loop between MDM2 and p53. The following diagram illustrates this signaling pathway and the point of intervention for MI-1061.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_active Active p53 (Accumulates) MDM2_gene MDM2 Gene p53->MDM2_gene Transcription MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation MI1061 This compound MI1061->MDM2 Inhibition Target_Genes Target Genes (p21, BAX, PUMA) p53_active->Target_Genes Transcription p21 p21 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p21->Cell_Cycle_Arrest BAX BAX Apoptosis Apoptosis BAX->Apoptosis PUMA PUMA PUMA->Apoptosis MDM2_gene->MDM2 Translation Target_Genes->p21 Translation Target_Genes->BAX Translation Target_Genes->PUMA Translation

Figure 1. MDM2-p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of this compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant MDM2 Protein - Fluorescently Labeled p53 Peptide - this compound (serial dilutions) start->prepare_reagents mix_components Mix Components in 384-well Plate: - MDM2 - this compound prepare_reagents->mix_components incubate1 Incubate at RT (30 min) mix_components->incubate1 add_peptide Add Fluorescent p53 Peptide incubate1->add_peptide incubate2 Incubate at RT (60 min, protected from light) add_peptide->incubate2 read_plate Read Fluorescence Polarization (Excitation: 485 nm, Emission: 535 nm) incubate2->read_plate analyze_data Analyze Data: - Plot FP vs. Inhibitor Concentration - Calculate IC50 Value read_plate->analyze_data end End analyze_data->end

Figure 2. Workflow for a Fluorescence Polarization-based MDM2-p53 interaction assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human MDM2 protein (e.g., residues 1-118) in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Prepare a solution of a fluorescently labeled p53 peptide (e.g., FAM-labeled peptide corresponding to p53 residues 15-29) in the same assay buffer.

    • Perform a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black plate, add the serially diluted this compound or vehicle control.

    • Add the MDM2 protein solution to each well and incubate for 30 minutes at room temperature.

    • Add the fluorescently labeled p53 peptide to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., SJSA-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for p53 Pathway Proteins

This technique is used to detect the levels of key proteins in the p53 pathway following treatment with this compound.

Western_Blot_Workflow start Start cell_treatment Treat Cells with This compound start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-MDM2, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

Figure 3. General workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 SJSA-1 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width2)/2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction with promising anti-tumor activity in preclinical models. Its ability to reactivate the p53 pathway provides a targeted therapeutic approach for cancers that retain wild-type p53 but have it inactivated by MDM2 overexpression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other MDM2 inhibitors. Further studies are warranted to explore its clinical utility in various cancer types.

References

An In-Depth Technical Guide on the Apoptosis Mechanism of the Menin-MLL Inhibitor MI-503

Author: BenchChem Technical Support Team. Date: December 2025

Given your interest in a detailed technical guide on an induced apoptosis mechanism, this report will focus on a representative and well-characterized menin-MLL inhibitor, MI-503 . This compound effectively induces apoptosis in MLL-rearranged leukemia cells, and there is a substantial body of scientific literature available to meet the requirements of your request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. Disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy to combat these leukemias. MI-503 is a potent and specific small-molecule inhibitor of the menin-MLL interaction. By disrupting this key protein-protein interaction, MI-503 triggers a cascade of events culminating in the induction of apoptosis in MLL-rearranged leukemia cells. This guide provides a comprehensive overview of the core mechanism of MI-503-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action

MI-503 functions by competitively binding to the MLL binding pocket of menin, thereby disrupting the menin-MLL fusion protein complex. This disruption leads to the displacement of the MLL fusion protein from the chromatin, which in turn results in the downregulation of key target genes essential for leukemic cell survival and proliferation, such as HOXA9 and MEIS1.[1][2][3][4] The suppression of these oncogenic drivers ultimately triggers cellular differentiation and apoptosis.

Quantitative Data on MI-503 Activity

The efficacy of MI-503 in inhibiting the menin-MLL interaction and inducing apoptosis has been quantified in various MLL-rearranged leukemia cell lines.

Parameter Cell Line Value Reference
IC50 (Menin-MLL Interaction) N/ASub-micromolar[1]
IC50 (Cell Growth Inhibition) MV4;11~50 nM[1]
MOLM-13~70 nM[1]
Apoptosis Induction MV4;11Significant increase after 48h[1]
MOLM-13Significant increase after 48h[1]

Signaling Pathways of MI-503-Induced Apoptosis

The induction of apoptosis by MI-503 is a multi-step process that involves the intrinsic apoptotic pathway. The key events are the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, leading to caspase activation.

MI503_Apoptosis_Pathway MI503 MI-503 Menin Menin MI503->Menin Inhibits Menin_MLL Menin-MLL Complex MLL_Fusion MLL Fusion Protein Chromatin Chromatin Menin_MLL->Chromatin Binds to Target_Genes Downregulation of HOXA9, MEIS1, etc. Chromatin->Target_Genes Regulates Bcl2_Mcl1 Decreased Bcl-2 & Mcl-1 (Anti-apoptotic) Target_Genes->Bcl2_Mcl1 Differentiation Cellular Differentiation Target_Genes->Differentiation Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis Leads to Differentiation->Apoptosis Contributes to Caspase Caspase Activation Apoptosis->Caspase

Caption: MI-503 induced apoptosis signaling pathway.

Experimental Protocols

This protocol is used to quantify the percentage of apoptotic cells following treatment with MI-503.

  • Cell Preparation:

    • Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Treat the cells with varying concentrations of MI-503 or DMSO (vehicle control) for 24-72 hours.

  • Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding Seed MLL-rearranged leukemia cells Treatment Treat with MI-503 or DMSO (control) Cell_Seeding->Treatment Harvest Harvest and wash cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate in dark Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantification Quantify apoptotic cell populations Flow_Cytometry->Quantification

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins.

  • Protein Extraction:

    • Treat cells with MI-503 as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, cleaved caspase-3, and PARP. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol is used to demonstrate that MI-503 disrupts the interaction between menin and the MLL fusion protein.

  • Cell Lysis:

    • Treat cells with MI-503 or DMSO.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody against menin or the MLL fusion protein overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion protein to assess their co-precipitation.

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Treatment Treat cells with MI-503 or DMSO Lysis Lyse cells in non-denaturing buffer Cell_Treatment->Lysis Pre_Clear Pre-clear lysate Lysis->Pre_Clear Add_Antibody Incubate with primary antibody Pre_Clear->Add_Antibody Pull_Down Pull down with protein A/G beads Add_Antibody->Pull_Down Wash_Elute Wash beads and elute proteins Pull_Down->Wash_Elute Western_Blot Analyze by Western Blot Wash_Elute->Western_Blot

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

MI-503 represents a targeted therapeutic agent that effectively induces apoptosis in MLL-rearranged leukemia cells by disrupting the critical menin-MLL interaction. This leads to the downregulation of key oncogenic target genes, a decrease in anti-apoptotic proteins, and the subsequent activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the apoptotic mechanism of MI-503 and similar menin-MLL inhibitors. Further research into the downstream effectors of the menin-MLL complex will continue to elucidate the intricate signaling networks that govern apoptosis in this aggressive form of leukemia and may reveal new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Chemical Properties of (S,R,S)-MI-1061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-MI-1061 is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] As a member of the spiro-oxindole class of compounds, it has demonstrated significant anti-tumor activity in preclinical models by activating the p53 tumor suppressor pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and the signaling pathway it modulates. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a chemically stable compound with a complex stereochemistry that is crucial for its high binding affinity to MDM2.[2][3][4]

PropertyValueReference
IUPAC Name 4-((3'R,4'S,5'R)-6"-chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)benzoic acid[4]
Molecular Formula C₃₉H₃₄Cl₂FN₃O₅Inferred from structure
Molecular Weight 726.61 g/mol Inferred from structure
Appearance White solid[2]
Solubility DMSO: 300 mg/mL (515.07 mM)[6]
Chemical Stability Chemically stable in solution. Designed to undergo a rapid and irreversible conversion to a single, stable diastereoisomer.[2][3][4]

Synthesis

The synthesis of this compound is based on a key retro-Mannich ring-opening-cyclization reaction of a spiro-oxindole core.[2][4] This approach was designed to overcome the chemical instability observed in earlier generations of spiro-oxindole MDM2 inhibitors.[2]

Experimental Protocol: Synthesis of this compound

The synthesis involves a multi-step process culminating in the formation of the final spiro-oxindole structure. A detailed, step-by-step protocol can be found in the supplementary information of the primary publication by Aguilar et al. in the Journal of Medicinal Chemistry, 2014, 57 (24), pp 10486–10498. The general strategy involves the [3+2] cycloaddition of an azomethine ylide to a dipolarophile.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2 with high affinity (Ki = 0.16 nM), MI-1061 prevents this interaction, leading to the stabilization and accumulation of p53.[1][2][3] This in turn activates p53-mediated downstream signaling, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2][5]

MDM2_p53_Pathway cluster_stress Cellular Stress Signals (e.g., DNA Damage, Oncogene Activation) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage, etc. p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 binds and ubiquitinates p53_degradation p53 Degradation MDM2->p53_degradation promotes MI1061 This compound MI1061->MDM2 inhibits binding to p53 FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MDM2 Protein - Fluorescent p53 Peptide - this compound Dilutions start->prepare_reagents plate_setup Plate Setup: Add MDM2, p53 peptide, and This compound to 384-well plate prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate analyze_data Data Analysis: Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end Xenograft_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization drug_administration Oral Administration of This compound or Vehicle randomization->drug_administration monitoring Monitor Tumor Volume & Body Weight drug_administration->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

References

(S,R,S)-MI-1061: A Technical Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and orally bioavailable small-molecule inhibitor targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] Contrary to the initial topic of inquiry, extensive research has characterized MI-1061 as a highly specific inhibitor of the MDM2-p53 pathway, with no current evidence supporting a role as an inhibitor of the MLL1-WDR5 interaction. In cancers retaining wild-type p53, the tumor suppressor's function is often abrogated by its primary negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. By disrupting this interaction, MI-1061 stabilizes and activates p53, leading to the induction of downstream target genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to guide its evaluation in cancer research.

Mechanism of Action: MDM2-p53 Inhibition

This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents the interaction between MDM2 and p53. The abrogation of this interaction has two major consequences:

  • p53 Stabilization: The inhibition of MDM2-mediated ubiquitination and subsequent proteasomal degradation leads to the accumulation of p53 protein within the cell.

  • p53 Activation: The stabilized p53 is free to act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[4]

The cellular consequence is a potent, p53-dependent anti-proliferative and pro-apoptotic effect in cancer cells that harbor wild-type p53.

MI1061_Mechanism_of_Action cluster_0 Normal State (Wild-Type p53) cluster_1 This compound Treatment MDM2 MDM2 p53_n p53 MDM2->p53_n Binds & Ubiquitinates Proteasome_n Proteasome p53_n->Proteasome_n Targeted for Degradation p53_t p53 (Stabilized) Degradation_n p53 Degradation Proteasome_n->Degradation_n MI1061 This compound MDM2_t MDM2 MI1061->MDM2_t Inhibits MDM2_t->p53_t Interaction Blocked p21 p21 p53_t->p21 Activates Transcription Apoptosis Apoptosis p53_t->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates (e.g., 5,000 cells/well) start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h treat_compound Treat with serial dilutions of This compound and vehicle control incubate_24h->treat_compound incubate_72h Incubate for 72-96h treat_compound->incubate_72h add_reagent Add viability reagent (e.g., MTT, MTS) incubate_72h->add_reagent incubate_final Incubate for 1-4h add_reagent->incubate_final read_plate Read absorbance/fluorescence on a plate reader incubate_final->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end Xenograft_Workflow start Start implant Subcutaneously implant cancer cells (e.g., SJSA-1) into immunodeficient mice start->implant monitor_growth Monitor tumor growth until they reach a specific volume (e.g., 100-200 mm³) implant->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize treat Administer this compound (e.g., 100 mg/kg, p.o.) and vehicle control daily randomize->treat measure Measure tumor volume and body weight 2-3 times per week treat->measure endpoint Continue treatment for a defined period (e.g., 14-21 days) or until endpoint measure->endpoint necropsy Perform necropsy, excise, weigh, and analyze tumors endpoint->necropsy end End necropsy->end

References

An In-depth Technical Guide to (S,R,S)-MI-1061 and its Therapeutic Potential in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule (S,R,S)-MI-1061 and its role as a potential therapeutic agent in Acute Myeloid Leukemia (AML). While initial interest may lie in its connection to various oncogenic pathways, current scientific literature robustly characterizes this compound as a potent inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. This document will detail its primary mechanism of action, present relevant quantitative data, and provide cited experimental protocols. Furthermore, it will explore the critical crosstalk between the p53 pathway and the Mixed-Lineage Leukemia (MLL) pathway, offering a scientifically grounded rationale for the therapeutic relevance of this compound in MLL-rearranged AML.

Primary Mechanism of Action: Inhibition of the MDM2-p53 Interaction

This compound is a highly potent and orally bioavailable small molecule designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers, including a significant subset of AML with wild-type p53, the p53 protein is functionally inactivated through overexpression of its negative regulator, MDM2.[3][4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[5] By occupying the p53-binding pocket on MDM2, this compound liberates p53 from this negative regulation. This leads to p53 stabilization, accumulation, and subsequent activation of downstream signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells.[1][2][3] The specificity of this mechanism is highlighted by the compound's significantly reduced activity in cancer cell lines harboring mutant or deleted p53.[1][5]

cluster_0 Normal Cellular Stress Response cluster_1 AML with MDM2 Overexpression cluster_2 Intervention with this compound Stress Cellular Stress (e.g., DNA Damage) p53_active p53 (active) Stress->p53_active Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis MDM2 MDM2 (overexpressed) p53_inactive p53 (inactive/degraded) MDM2->p53_inactive Inhibits & Degrades Leukemia Leukemic Cell Survival & Proliferation MI1061 This compound MDM2_inhibited MDM2 MI1061->MDM2_inhibited Binds & Inhibits p53_restored p53 (restored) MDM2_inhibited->p53_restored Interaction Blocked Apoptosis_induced Apoptosis in AML Cells p53_restored->Apoptosis_induced

Figure 1: Mechanism of this compound Action.

Quantitative Data: In Vitro Potency and Selectivity

The potency of this compound has been quantified across various cancer cell lines. The tables below summarize key binding affinity and cell growth inhibition data from published studies.

Table 1: Binding Affinity of MI-1061 to MDM2

Parameter Value Reference
Ki 0.16 nM [2]

| IC50 | 4.4 nM |[1] |

Table 2: Cell Growth Inhibition (IC50) of MI-1061 in Human Cancer Cell Lines

Cell Line Cancer Type p53 Status IC50 (nM) Reference
RS4;11 Acute Leukemia Wild-Type 38 [5]
SJSA-1 Osteosarcoma Wild-Type (MDM2 amplified) 100 [1]
HCT-116 Colon Cancer Wild-Type 250 [1]
LNCaP Prostate Cancer Wild-Type 18 [5]
HCT-116 p53-/- Colon Cancer Null >10,000 [1]
MV4;11 AML Wild-Type 4.4 - 33.1 (range for MD-224, a PROTAC using MI-1061) [2]
OCI-AML-3 AML Wild-Type Potent Inhibition (Specific value not provided, but sensitive) [3]
MOLM-13 AML Wild-Type Potent Inhibition (Specific value not provided, but sensitive) [3]

| HL-60 | AML | Null | No Response |[3] |

Note: The data for MV4;11 refers to a PROTAC degrader (MD-224) that utilizes MI-1061 as the MDM2 binding moiety, indicating the high potency of the core molecule in this AML cell line.[2]

Crosstalk and Therapeutic Rationale in MLL-Rearranged AML

While this compound does not directly inhibit the MLL1-WDR5 interaction, a compelling therapeutic rationale emerges from the functional antagonism between MLL fusion proteins and the p53 pathway. Chromosomal translocations involving the MLL gene are common drivers of aggressive AML.[6] Studies have shown that various MLL fusion proteins (e.g., MLL-AF9, MLL-AF10) can substantially suppress p53-mediated transcriptional activity and its response to DNA damage.[1] This suppression of p53 is a key mechanism in MLL-driven leukemogenesis.[1]

Therefore, in the context of MLL-rearranged AML, the primary p53 pathway is often disabled, not by TP53 mutation, but by the action of the MLL fusion oncoprotein. This creates a specific vulnerability. An MDM2 inhibitor like this compound can bypass the MLL-mediated suppression by directly stabilizing and activating the wild-type p53 that is still present, thereby restoring the apoptotic signaling cascade. This suggests that MLL-rearranged AML may be particularly sensitive to MDM2 inhibition.

MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) p53_pathway p53 Pathway MLL_Fusion->p53_pathway Suppresses Leukemogenesis Leukemogenesis MLL_Fusion->Leukemogenesis Drives Apoptosis Apoptosis p53_pathway->Apoptosis Induces MDM2 MDM2 MDM2->p53_pathway Inhibits MI1061 This compound MI1061->MDM2 Inhibits

Figure 2: Rationale for MI-1061 in MLL-rearranged AML.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound. The following are representative protocols based on cited literature.

1. Cell Growth Inhibition Assay (MTT/MTS Assay)

  • Objective: To determine the IC50 value of this compound in AML cell lines.

  • Methodology:

    • Seed AML cells (e.g., MV4-11, MOLM-13, OCI-AML-3) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

    • Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the culture medium not exceeding 0.1%.

    • Add the diluted compound to the wells in triplicate and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.

    • For MTT, add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

2. Western Blot Analysis for p53 Pathway Activation

  • Objective: To confirm the mechanism of action by observing the stabilization of p53 and the induction of its downstream target, p21.

  • Methodology:

    • Treat AML cells (e.g., RS4;11) with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 6-24 hours.

    • Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein lysate per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. An accumulation of p53 and p21 protein with increasing MI-1061 concentration confirms on-target activity.[2]

3. In Vivo Xenograft Model for Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of this compound in a preclinical AML model.

  • Methodology:

    • Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][8][9][10]

    • Engraft mice with a human AML cell line (e.g., MV4-11, which has an MLL translocation) via intravenous (tail vein) injection.

    • Monitor disease progression through methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for human CD45+ cells.[9][11]

    • Once the disease is established, randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at a predetermined dose and schedule.

    • Monitor animal body weight as a measure of toxicity.

    • Assess treatment efficacy by tracking tumor burden and overall survival of the mice.[7] A significant reduction in tumor burden and an increase in survival in the treatment group compared to the control group would indicate in vivo efficacy.

start Start culture Culture MLL-rearranged AML cells (e.g., MV4-11) start->culture treat Treat cells with This compound (Dose-response) culture->treat viability Assess Cell Viability (MTT/MTS Assay) Determine IC50 treat->viability western Assess Protein Levels (Western Blot) p53, p21, MDM2 treat->western qpcr Assess Gene Expression (RT-qPCR) HOXA9, MEIS1 treat->qpcr end End

Figure 3: In Vitro Experimental Workflow.

Conclusion

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its primary mechanism of action involves the stabilization and activation of wild-type p53, leading to apoptosis in susceptible cancer cells. While it does not directly target the MLL1-WDR5 complex, there is a strong, scientifically supported rationale for its use in MLL-rearranged AML. This subtype of leukemia often relies on the suppression of the p53 pathway for its survival. By reactivating p53, this compound targets a key vulnerability downstream of the MLL fusion oncoprotein. The quantitative data demonstrate its high potency, and established experimental protocols provide a clear path for further preclinical and clinical investigation. Future research should focus on validating the efficacy of this compound specifically in patient-derived MLL-rearranged AML models to further solidify its potential as a targeted therapy for this high-risk patient population.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-MI-1061, an MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-MI-1061 is a potent and specific small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby negatively regulating its activity.[3] In many human cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By blocking the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of the p53 pathway, which can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueAssay TypeTarget/Cell Line
IC50 4.4 nMBiochemical AssayMDM2-p53 Interaction
Ki 0.16 nMBiochemical AssayMDM2-p53 Interaction
IC50 100 nMCell Growth InhibitionSJSA-1 (p53 wild-type)
IC50 250 nMCell Growth InhibitionHCT-116 (p53 wild-type)
IC50 >10,000 nMCell Growth InhibitionHCT-116 (p53 null)

Signaling Pathway

MDM2_p53_pathway cluster_0 Normal Conditions cluster_1 With this compound p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binding Proteasome Proteasome MDM2_norm->Proteasome Ubiquitination Degradation p53 Degradation Proteasome->Degradation MI1061 This compound MDM2_inhib MDM2 MI1061->MDM2_inhib Inhibition p53_act p53 (stabilized) p21 p21 p53_act->p21 Transcriptional Activation Apoptosis Apoptosis p53_act->Apoptosis Induction MDM2_inhib->p53_act Interaction Blocked CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Protocol 1: MDM2-p53 Fluorescence Polarization Assay

This assay quantitatively measures the ability of this compound to inhibit the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)

  • This compound

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the diluted this compound. Include wells for positive control (peptide only) and negative control (peptide and MDM2 without inhibitor).

  • Add a solution of the fluorescently labeled p53 peptide to all wells at a final concentration of ~50 nM.

  • Add the MDM2 protein to all wells except the positive control, at a final concentration of ~1 µM.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measure the fluorescence polarization signal using a plate reader (e.g., excitation at 531 nm and emission at 595 nm for a Rhodamine label).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow A Prepare serial dilutions of this compound B Add inhibitor, fluorescent p53 peptide, and MDM2 protein to 384-well plate A->B C Incubate at room temperature B->C D Measure fluorescence polarization C->D E Calculate % inhibition and IC50 D->E

Caption: Workflow for the MDM2-p53 Fluorescence Polarization Assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/- cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the induction of apoptosis by quantifying caspase-3 and -7 activities.

Materials:

  • Cancer cell line (e.g., SJSA-1)

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

  • Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Protocol 4: Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its downstream targets.

Materials:

  • Cancer cell line (e.g., SJSA-1)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to the loading control. An increase in p53, MDM2, and p21 levels, and cleavage of PARP would indicate activation of the p53 pathway.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Membrane Blocking and Antibody Incubation C->D E Signal Detection and Analysis D->E

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for (S,R,S)-MI-1061 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, MI-1061 blocks the interaction between these two proteins, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation of p53 in cancer cells with wild-type p53 can induce cell cycle arrest, apoptosis, and tumor growth inhibition. These application notes provide detailed information on the dosing and administration of this compound in preclinical mouse models, along with protocols for in vivo efficacy studies and pharmacodynamic analysis.

Mechanism of Action: MDM2-p53 Signaling Pathway

This compound targets the MDM2-p53 signaling pathway, a critical regulator of cell growth and apoptosis. Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis. MI-1061 competitively inhibits the binding of p53 to MDM2, thereby preventing p53 degradation. The stabilized p53 can then translocate to the nucleus, where it acts as a transcription factor to upregulate the expression of target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.

MDM2_p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage, Oncogenic Stress) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress Cellular Stress p53 p53 Stress->p53 Activation/Stabilization MDM2 MDM2 p53->MDM2 Transcriptional Upregulation (Negative Feedback) p21 p21 p53->p21 Transcriptional Activation Apoptosis_Genes Apoptosis Genes (e.g., PUMA, BAX) p53->Apoptosis_Genes Transcriptional Activation Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination & Targeting for Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces MI1061 This compound MI1061->MDM2 Inhibition

Figure 1: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in mouse xenograft models of human cancers harboring wild-type p53.

Parameter SJSA-1 (Osteosarcoma) Xenograft RS4;11 (Leukemia) Xenograft
Mouse Strain Nude (nu/nu) or SCIDSCID or NSG
Drug Dose 100 mg/kg100 mg/kg
Administration Route Oral (p.o.), once dailyOral (p.o.), once daily
Treatment Duration 14-21 days14-21 days
Tumor Growth Inhibition Significant tumor growth inhibition and regression observed.Effective retardation of tumor growth.[1]
Animal Weight No significant weight loss or signs of toxicity reported.No significant weight loss or signs of toxicity reported.[1]
Pharmacokinetic Profile in Mice (Oral Administration)

While specific pharmacokinetic data for this compound is not publicly available, the following table presents typical parameters for similar spiro-oxindole MDM2 inhibitors developed by the same research group, which can be used as an estimate.

Parameter Value (for related compounds) Description
Tmax (hours) 2 - 6Time to reach maximum plasma concentration.
Cmax (ng/mL) 1000 - 5000Maximum plasma concentration.
t1/2 (hours) 4 - 8Plasma half-life.
Oral Bioavailability (%) 20 - 40The fraction of the administered dose that reaches systemic circulation.
Pharmacodynamic Effects in SJSA-1 Xenograft Tumors
Marker Time Point (post-dose) Effect
p53 3 - 6 hoursRobust upregulation of protein levels.
MDM2 3 - 6 hoursUpregulation of protein levels (due to p53-mediated transcription).
p21 3 - 6 hoursUpregulation of protein levels.
Cleaved PARP/Caspase-3 6 - 24 hoursIncreased levels, indicating apoptosis induction.

Experimental Protocols

Oral Formulation of this compound

For in vivo studies in mice, this compound can be formulated as a suspension for oral gavage. Due to its hydrophobic nature, a vehicle containing a combination of solvents and surfactants is recommended to ensure a uniform and stable suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

Recommended Vehicle Composition: A commonly used vehicle for similar poorly soluble compounds consists of:

  • 10% DMSO

  • 40% PEG400

  • 5% Tween-80

  • 45% Saline

Protocol:

  • Weigh the required amount of this compound powder based on the desired dosing concentration and the number of animals to be treated.

  • In a sterile tube, dissolve the MI-1061 powder in DMSO by vortexing until fully dissolved.

  • Add PEG400 to the solution and vortex thoroughly.

  • Add Tween-80 and vortex until the solution is homogenous.

  • Slowly add the saline to the mixture while vortexing to form a stable suspension.

  • Visually inspect the suspension for any precipitation before administration. Prepare fresh daily.

In Vivo Xenograft Efficacy Study Workflow

This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

xenograft_workflow start Start cell_culture Cell Culture (e.g., SJSA-1 or RS4;11) start->cell_culture inoculation Subcutaneous Inoculation of Tumor Cells into Mice cell_culture->inoculation tumor_monitoring Tumor Growth Monitoring (Calipers) inoculation->tumor_monitoring randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_monitoring->randomization treatment Treatment Initiation (MI-1061 or Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume & Body Weight 2-3 times/week) treatment->data_collection endpoint Study Endpoint (e.g., Tumor size limit, end of treatment) data_collection->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Figure 2: Workflow for an in vivo xenograft efficacy study.

Protocol:

  • Cell Culture: Culture SJSA-1 or RS4;11 cells in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Tumor Cell Inoculation: Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Treatment Group: Administer this compound (e.g., 100 mg/kg) orally once daily.

    • Control Group: Administer the vehicle solution orally once daily.

  • Data Collection: Continue to measure tumor volume and animal body weight 2-3 times per week throughout the study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration (e.g., 21 days).

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

Western Blot Analysis of Pharmacodynamic Markers

Protocol:

  • Tumor Lysate Preparation: Homogenize the excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Immunohistochemistry (IHC) for p21

Protocol:

  • Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with a primary antibody against p21 overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a microscope and quantify the percentage of p21-positive cells.

Conclusion

This compound is a promising MDM2 inhibitor with demonstrated in vivo anti-tumor activity in mouse models of cancers with wild-type p53. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Careful attention to the formulation, dosing regimen, and methods for assessing efficacy and pharmacodynamics is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Cellular Response to (S,R,S)-MI-1061 and Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes serve as a comprehensive guide for studying the cellular effects of the small molecule inhibitor (S,R,S)-MI-1061. Initial research indicates that the user's query about "this compound" likely refers to a potent inhibitor of the MDM2-p53 protein-protein interaction, rather than a menin-MLL inhibitor. This document will first detail the activity and relevant protocols for this compound as an MDM2 inhibitor.

Recognizing the user's interest in the menin-MLL interaction, a critical therapeutic target in acute leukemias with KMT2A (formerly MLL) gene rearrangements, a second section is dedicated to well-characterized menin-MLL inhibitors. This section will provide data on sensitive cell lines and experimental protocols for assessing their activity.

Section 1: this compound, an MDM2-p53 Interaction Inhibitor

This compound is a potent and orally bioavailable small molecule that inhibits the interaction between MDM2 and the tumor suppressor protein p53[1][2][3]. By disrupting this interaction, MI-1061 stabilizes p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53[2][3].

Signaling Pathway of MDM2-p53 Interaction and Inhibition by MI-1061

MDM2_p53_pathway cluster_0 Normal Cell Homeostasis cluster_1 MDM2 Inhibition by MI-1061 p53_inactive p53 (inactive) MDM2 MDM2 p53_inactive->MDM2 Binding & Inhibition MDM2->p53_inactive Ubiquitination & Degradation MI1061 This compound MDM2_inhibited MDM2 MI1061->MDM2_inhibited Inhibits Binding p53_active p53 (active & stabilized) MDM2_inhibited->p53_active Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

Caption: MDM2-p53 signaling and MI-1061 inhibition.

Cell Lines Sensitive to this compound

The sensitivity to MI-1061 is primarily dependent on the wild-type status of the TP53 gene.

Cell LineCancer Typep53 StatusIC50 (nM)Reference
SJSA-1OsteosarcomaWild-Type100[1][2]
HCT-116 p53+/+Colorectal CarcinomaWild-Type250[1][2]
HCT-116 p53-/-Colorectal CarcinomaKnockout>10,000[1][2]
RS4;11Acute Lymphoblastic LeukemiaWild-Type108 (similar compound)[3]
Various AML/ALL cell linesAcute LeukemiaWild-TypePotent (details in source)[3]

Experimental Protocols for Assessing MI-1061 Sensitivity

experimental_workflow_mdm2 start Start cell_culture Culture p53 WT and Mutant Cell Lines start->cell_culture treatment Treat cells with varying concentrations of MI-1061 cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis western_blot Western Blot for p53, MDM2, p21 treatment->western_blot data_analysis Data Analysis (IC50 determination) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing MI-1061 sensitivity.

This protocol determines the effect of MI-1061 on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of MI-1061 in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of MI-1061 or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

This protocol is used to confirm the mechanism of action of MI-1061 by observing the accumulation of p53 and its downstream targets.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (p53, MDM2, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with MI-1061 at a concentration around its IC50 for 6-24 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, MDM2, and p21 levels is expected upon MI-1061 treatment[2].

Section 2: Menin-MLL Interaction Inhibitors

The interaction between menin and MLL fusion proteins is a key driver of leukemogenesis in acute leukemias with KMT2A gene rearrangements. Small molecule inhibitors that disrupt this interaction have shown significant preclinical and clinical activity[4][5].

Signaling Pathway of Menin-MLL and its Inhibition

Menin_MLL_pathway cluster_0 Leukemogenic State cluster_1 Menin-MLL Inhibition Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction HOXA9_MEIS1 Target Genes (HOXA9, MEIS1) MLL_fusion->HOXA9_MEIS1 Upregulation Leukemia Leukemia Proliferation HOXA9_MEIS1->Leukemia Menin_inhibitor Menin-MLL Inhibitor Menin_inhibited Menin Menin_inhibitor->Menin_inhibited Binds to Menin MLL_fusion_inhibited MLL Fusion Protein Menin_inhibited->MLL_fusion_inhibited Interaction Blocked HOXA9_MEIS1_down Target Genes (HOXA9, MEIS1) MLL_fusion_inhibited->HOXA9_MEIS1_down Downregulation Differentiation Cell Differentiation & Apoptosis HOXA9_MEIS1_down->Differentiation

Caption: Menin-MLL signaling and its inhibition.

Cell Lines Sensitive to Menin-MLL Inhibitors

Sensitivity to menin-MLL inhibitors is strongly correlated with the presence of KMT2A (MLL) gene rearrangements.

InhibitorCell LineMLL FusionGI50/IC50 (nM)Reference
MI-2MV-4-11MLL-AF49,500 (GI50)[6]
MI-2KOPN-8MLL-ENL7,200 (GI50)[6]
MI-463MV-4-11MLL-AF415.3 (IC50)[4]
MI-503MOLM-13MLL-AF9250-570 (GI50 range)[7][8]
MI-503MV-4-11MLL-AF4250-570 (GI50 range)[7][8]
MI-3454Various MLL-rMLL-AF4/AF9/ENL7-27 (IC50 range)[4][9]
VTP50469MOLM-13MLL-AF9Very Sensitive[10]
VTP50469MV-4-11MLL-AF4Very Sensitive[10]
M-89MV-4-11MLL-AF425 (IC50)[4]
M-89MOLM-13MLL-AF954 (IC50)[4]
Experimental Protocols for Assessing Menin-MLL Inhibitor Sensitivity

Menin-MLL inhibitors often require a longer treatment duration to observe significant effects on cell viability due to their mechanism of action, which involves epigenetic modifications and changes in gene expression leading to differentiation.

Procedure:

  • Follow the general procedure for the MTT or a luminescence-based viability assay (e.g., CellTiter-Glo®).

  • Extend the treatment duration to 7-14 days.

  • Replenish the medium with the inhibitor every 3-4 days to maintain compound concentration.

  • Measure viability at multiple time points (e.g., day 3, 7, 10, and 14) to assess the time-dependent effect of the inhibitor[7].

This protocol measures the downregulation of key MLL fusion protein target genes, such as HOXA9 and MEIS1, which is a hallmark of on-target menin-MLL inhibitor activity.

Materials:

  • 6-well cell culture plates

  • Menin-MLL inhibitor

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

  • Treat MLL-rearranged cells (e.g., MOLM-13, MV-4-11) with the menin-MLL inhibitor at a relevant concentration (e.g., 1-5x GI50) for 48-72 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1 µg of RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to vehicle-treated cells. A significant decrease in HOXA9 and MEIS1 expression is expected[5][11].

This assay directly assesses the ability of the inhibitor to disrupt the interaction between menin and the MLL fusion protein within the cell.

Procedure:

  • Transfect HEK293 cells with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9)[11].

  • 48 hours post-transfection, treat the cells with the menin-MLL inhibitor or vehicle control for 4-6 hours.

  • Lyse the cells and perform immunoprecipitation using an anti-Flag antibody.

  • Elute the bound proteins and analyze the eluate by Western blot using antibodies against menin and the Flag tag.

  • A reduction in the amount of menin co-precipitated with the MLL fusion protein in inhibitor-treated cells indicates disruption of the interaction[11][12].

References

Application Notes and Protocols for (S,R,S)-MI-1061 in Leukemia Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In many leukemia types with wild-type p53, the tumor suppressor function of p53 is often negated by the overexpression of its negative regulator, MDM2.[2] this compound binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated degradation of p53.[1] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes, which in turn can induce cell cycle arrest and apoptosis in leukemia cells.[2][3] These application notes provide detailed protocols for utilizing this compound in leukemia cell culture to assess its anti-leukemic activity.

Mechanism of Action

This compound functions by disrupting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][4] By inhibiting this interaction, this compound leads to the accumulation of p53 protein. Activated p53 then transcriptionally upregulates target genes such as CDKN1A (encoding p21) and MDM2 (in a negative feedback loop), as well as pro-apoptotic genes like PUMA and BAX.[4][5] The activation of these downstream effectors ultimately results in cell cycle arrest and apoptosis in leukemia cells harboring wild-type p53.[2]

MI1061_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 DNA DNA p53->DNA Binds to DNA MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation MI1061 This compound MI1061->MDM2 Inhibits p21 p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis_Proteins Pro-apoptotic Proteins (e.g., PUMA, BAX) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis DNA->MDM2 Transcription (Feedback Loop) DNA->p21 Transcription DNA->Apoptosis_Proteins Transcription

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro efficacy of MDM2-p53 interaction inhibitors in various leukemia cell lines. While extensive data for this compound across a wide panel of leukemia cell lines is not publicly available, the data for structurally and functionally similar MDM2 inhibitors like Nutlin-3a and RG7388 are presented to provide a reference for expected potency.

Table 1: IC50 Values of MDM2 Inhibitors in Leukemia Cell Lines

Cell LineLeukemia Typep53 StatusCompoundIC50 (µM)Reference
OCI-AML3AMLWild-typeNutlin-3a~1-5[2]
MOLM-13AMLWild-typeNutlin-3a~1-5[2]
HL-60APLNullNutlin-3a>10[2]
NB4APLMutantNutlin-3a>10[2]
Patient-derivedCLLWild-typeRG7388~0.1-1[4]
Patient-derivedCLLNon-functionalRG7388>10[4]

AML: Acute Myeloid Leukemia, APL: Acute Promyelocytic Leukemia, CLL: Chronic Lymphocytic Leukemia

Table 2: Apoptosis Induction by MDM2 Inhibitors in Leukemia Cells

Cell LineLeukemia TypeCompoundConcentration (µM)Treatment Time (h)% Apoptotic Cells (Annexin V+)Reference
OCI-AML3AMLNutlin-3a572Significant increase vs. control[2]
MOLM-13AMLNutlin-3a572Significant increase vs. control[2]
Patient-derivedCLLRG7388124Concentration-dependent increase[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture leukemia cells to logarithmic growth phase.

    • Perform a cell count and determine viability using Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment Incubation (48-72h) Incubation (48-72h) Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Solubilization Solubilization Incubation (4h)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Figure 2: Experimental workflow for the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Leukemia cell lines

  • Culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed leukemia cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL.

    • Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Western Blot Analysis of p53 Pathway Activation

This protocol assesses the effect of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.

Materials:

  • Leukemia cell lines

  • Culture medium

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 2.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Figure 3: Workflow for Western Blot analysis.

Troubleshooting

  • High variability in IC50 values: Ensure consistent cell seeding density and logarithmic growth phase of cells. Check for potential precipitation of the compound at high concentrations.

  • Low apoptosis induction: Confirm the p53 status of the cell line, as this compound is most effective in p53 wild-type cells. Optimize treatment time and concentration.

  • Weak signal in Western blot: Increase the amount of protein loaded, optimize antibody concentrations, and ensure efficient protein transfer.

Conclusion

This compound is a valuable research tool for investigating the role of the MDM2-p53 pathway in leukemia. The provided protocols offer a framework for assessing its efficacy in vitro. Proper experimental design and optimization are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of MDM2 inhibitors in the treatment of leukemia.

References

Application Notes and Protocols for Western Blot Analysis of p53 Activation by (S,R,S)-MI-1061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by regulating the cell cycle, apoptosis, and DNA repair. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, the p53 signaling pathway is abrogated by the overexpression of MDM2.[1]

(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[2] By binding to MDM2, MI-1061 blocks its interaction with p53, leading to the stabilization and accumulation of p53 in the nucleus.[3] This activation of p53 restores its tumor-suppressive functions, including the transcriptional upregulation of downstream targets such as the cyclin-dependent kinase inhibitor p21 and MDM2 itself (in a negative feedback loop), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

These application notes provide a detailed protocol for utilizing Western blot analysis to monitor the activation of the p53 pathway in cancer cell lines upon treatment with this compound.

Signaling Pathway

The inhibition of the MDM2-p53 interaction by this compound initiates a signaling cascade that results in the activation of p53. Under normal conditions, MDM2 ubiquitinates p53, marking it for degradation by the proteasome. Treatment with this compound disrupts this interaction, leading to the accumulation of p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes, including CDKN1A (p21) and MDM2.

p53_activation_by_MI1061 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p53_cyto p53 proteasome Proteasome p53_cyto->proteasome Degradation p53_nuc p53 (activated) p53_cyto->p53_nuc Accumulation & Translocation MDM2_cyto MDM2 MDM2_cyto->p53_cyto Ubiquitination p21_gene p21 Gene p53_nuc->p21_gene Transcription MDM2_gene MDM2 Gene p53_nuc->MDM2_gene Transcription p21_protein p21 Protein p21_gene->p21_protein Translation MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein Translation Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest MI1061 This compound MI1061->MDM2_cyto Inhibition

p53 signaling pathway activation by this compound.

Experimental Workflow

The general workflow for assessing p53 activation by this compound involves cell culture, treatment with the inhibitor, preparation of cell lysates, and subsequent analysis by Western blot.

western_blot_workflow start Seed Cells (e.g., RS4;11) treatment Treat with this compound and Vehicle Control start->treatment harvest Harvest Cells and Prepare Lysates treatment->harvest quant Protein Quantification (BCA Assay) harvest->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p53, MDM2, p21, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end Data Interpretation analysis->end

References

Application Notes and Protocols: Flow Cytometry for Apoptosis Detection Following (S,R,S)-MI-1061 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In normal cells, the p53 tumor suppressor protein is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] Many cancer cells with wild-type p53 overexpress MDM2, effectively inactivating the p53 pathway and promoting cell survival. This compound and similar molecules are designed to disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53.[3] Activated p53 can then transcriptionally activate target genes that induce cell cycle arrest and apoptosis, making it a promising therapeutic strategy for cancers with a functional p53 pathway.[2][4][5]

These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13, following treatment with this compound, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes.[6] One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[7] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The following table summarizes representative quantitative data from studies assessing apoptosis in cancer cell lines after treatment with MDM2-p53 interaction inhibitors.

Cell LineTreatmentConcentration (µM)Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
SJSA-1 (Osteosarcoma) Nutlin-3102425.010.035.0
104840.025.065.0
CLL (Chronic Lymphocytic Leukemia) Nutlin-3a17210.25.215.4
2.57228.514.242.7
57245.119.164.2
107252.322.074.3
MOLM-13 (AML) MI-63 (related MDM2 inhibitor)548--Significant increase
OCI-AML3 (AML) MI-63 (related MDM2 inhibitor)548--Significant increase

Data for Nutlin-3 and Nutlin-3a are adapted from published studies to represent typical results. Data for MI-63 is qualitative as presented in the source material.[4][8]

Experimental Protocols

Materials
  • This compound

  • Leukemia cell line (e.g., MOLM-13, with wild-type p53)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Cell Culture and Treatment
  • Culture MOLM-13 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 5 x 10^5 cells/mL in 6-well plates.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

Annexin V-PI Staining Protocol
  • After the treatment period, collect the cells from each well into flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).

  • Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated cells to set up compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Visualizations

This compound Mechanism of Action

MI1061_Mechanism cluster_stress Cellular Stress cluster_inhibition MDM2-p53 Interaction Stress Oncogenic Stress DNA Damage p53_active p53 (active & stable) Stress->p53_active Activates MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive Ubiquitination & Degradation p53_inactive->p53_active Stabilization MI1061 This compound MI1061->MDM2 Inhibits Apoptosis Apoptosis p53_active->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Induces

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis CellSeeding Seed MOLM-13 Cells Treatment Treat with this compound (various concentrations and times) CellSeeding->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC and PI Resuspend->AddStains Incubate Incubate in the Dark AddStains->Incubate Acquire Acquire Data on Flow Cytometer Incubate->Acquire Analyze Analyze Data and Quantify Apoptotic Populations Acquire->Analyze

Caption: Workflow for apoptosis detection by flow cytometry.

p53-Mediated Apoptotic Signaling Pathway

p53_Apoptosis_Pathway cluster_inhibition MDM2 Inhibition cluster_p53 p53 Activation cluster_downstream Downstream Effectors cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade MI1061 This compound MDM2 MDM2 MI1061->MDM2 Inhibits p53_ub p53 Ubiquitination MDM2->p53_ub Promotes p53 p53 Stabilization & Activation p53_ub->p53 Blocks Bax Bax p53->Bax Upregulates Puma PUMA p53->Puma Upregulates Noxa Noxa p53->Noxa Upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Puma->Mito Noxa->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

(S,R,S)-MI-1061 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. The activation of p53 can trigger cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53, making this compound a promising candidate for cancer therapy.[2][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.

Physicochemical and In Vitro Activity Data

The following tables summarize the key physicochemical and in vitro activity data for this compound.

ParameterValueReference
Molecular Formula C₃₀H₂₆Cl₂FN₃O₄[4]
Molecular Weight 582.45 g/mol [4]
MDM2 Binding Affinity (Kᵢ) 0.16 nM[1][2]
MDM2 Inhibition (IC₅₀) 4.4 nM[1][2]

Table 1: Physicochemical Properties and Binding Affinity of this compound.

Cell Linep53 StatusIC₅₀ (nM)Reference
SJSA-1 (Osteosarcoma) Wild-Type100[1][2]
HCT-116 (Colorectal Carcinoma) Wild-Type250[1][2]
HCT-116 (Colorectal Carcinoma) Knockout>10,000[1][2]
RS4;11 (Acute Lymphoblastic Leukemia) Wild-Type-[5]
MV4;11 (Acute Myeloid Leukemia) Wild-Type-[5]

Table 2: In Vitro Cell Growth Inhibition by this compound. Note: Specific IC₅₀ values for RS4;11 and MV4;11 were not explicitly stated for MI-1061 in the search results, but it was used as a comparator to more potent degraders.[5]

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity in experimental settings.

SolventConcentrationCommentsReference
DMSO ≥ 10 mMA stock solution of 10 mM in DMSO is readily achievable.[1]
In Vivo Formulation 1 ≥ 3 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)[6]
In Vivo Formulation 2 ≥ 3 mg/mL10% DMSO, 90% Corn oil[6]

Table 3: Solubility of this compound.

Storage:

  • Solid: Store at -20°C for up to 3 years.

  • In Solvent: Store at -80°C for up to 1 year.[7]

Signaling Pathway

This compound functions by inhibiting the MDM2 E3 ubiquitin ligase, which normally targets the p53 tumor suppressor for degradation. This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest and apoptosis.

MI1061_Pathway cluster_nucleus Nucleus MI1061 This compound MDM2 MDM2 MI1061->MDM2 inhibits p53 p53 MDM2->p53 binds & ubiquitinates Proteasome Proteasome p53->Proteasome degradation p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription Ub Ubiquitin CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis InVitro_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat end End treat->end InVivo_Workflow cluster_prep Preparation cluster_formulation Formulation Options start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO (30 mg/mL) weigh->dissolve_dmso stock_dmso DMSO Stock dissolve_dmso->stock_dmso mix_sbecd Mix 1 part DMSO stock with 9 parts SBE-β-CD solution stock_dmso->mix_sbecd mix_oil Mix 1 part DMSO stock with 9 parts Corn Oil stock_dmso->mix_oil prep_sbecd Prepare 20% SBE-β-CD in Saline prep_sbecd->mix_sbecd final_solution Final Dosing Solution (3 mg/mL) mix_sbecd->final_solution prep_oil Corn Oil prep_oil->mix_oil mix_oil->final_solution administer Administer via Oral Gavage final_solution->administer end End administer->end

References

Application Notes and Protocols for Combining (S,R,S)-MI-1061 with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the therapeutic potential of combining the potent and orally bioavailable MDM2 inhibitor, (S,R,S)-MI-1061, with conventional chemotherapy agents. This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type p53. The combination of MI-1061 with other cytotoxic or targeted agents holds the potential for synergistic anti-tumor activity, overcoming drug resistance, and reducing treatment-related toxicity. This document outlines detailed protocols for in vitro and in vivo studies to assess the efficacy and synergy of such combination therapies. While specific preclinical data on the combination of this compound with other chemotherapy agents is not yet extensively published, the provided methodologies offer a robust guide for researchers to generate and evaluate such data.

Introduction and Rationale

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers retaining wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound is a small molecule inhibitor that binds to MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions.

Combining this compound with standard chemotherapy agents is a promising strategy for several reasons:

  • Synergistic Effects: Chemotherapy-induced DNA damage can activate p53. By preventing p53 degradation with MI-1061, the apoptotic response to chemotherapy may be significantly enhanced.

  • Overcoming Resistance: In tumors where resistance to chemotherapy is mediated by the suppression of p53-dependent apoptotic pathways, MI-1061 can restore sensitivity.

  • Dose Reduction: Synergistic interactions may allow for the use of lower doses of conventional chemotherapy agents, potentially reducing their associated toxicities.

This document provides detailed protocols to enable researchers to explore these potential benefits in a preclinical setting.

Signaling Pathway

The primary mechanism of action of this compound is the reactivation of the p53 signaling pathway. The following diagram illustrates the central role of p53 and the intervention point of MI-1061.

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 induces transcription Proteasome Proteasomal Degradation p53->Proteasome degraded Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Senescence Senescence p53->Senescence MDM2->p53 binds and ubiquitinates MI1061 This compound MI1061->MDM2 inhibits binding to p53

p53 signaling pathway and the action of this compound.

Experimental Protocols

The following protocols are designed to assess the in vitro and in vivo efficacy of combining this compound with other chemotherapy agents.

In Vitro Combination Studies

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent on cancer cell viability.

Materials:

  • Cancer cell lines with wild-type p53

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Chemotherapy agent of interest (solubilized in a suitable solvent)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in cell culture medium.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of MI-1061 alone and the chemotherapy agent alone to determine their individual IC50 values.

    • Combination: Treat cells with a matrix of concentrations of both drugs. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., 4:1, 1:1, 1:4 ratios of their IC50s).

  • Incubation: Incubate the treated plates for a period relevant to the cell line's doubling time (typically 48-72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values for each single agent.

    • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis and Cell Cycle Analysis

Objective: To investigate the mechanisms underlying the observed synergistic effects by analyzing apoptosis and cell cycle distribution.

Materials:

  • Cancer cells treated as described in the in vitro combination study

  • Flow cytometer

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • PI/RNase staining buffer for cell cycle analysis

Apoptosis Protocol:

  • Cell Treatment: Treat cells in 6-well plates with MI-1061, the chemotherapy agent, and their combination at synergistic concentrations determined from the viability assay.

  • Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Cell Cycle Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells and resuspend them in PI/RNase staining buffer.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to form xenografts

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, MI-1061 alone, chemotherapy agent alone, combination).

  • Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for MI-1061, intraperitoneal injection for the chemotherapy agent).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison. Below are template tables for presenting key findings.

Table 1: In Vitro Cell Viability and Combination Index

Cell LineDrugIC50 (µM)Combination Ratio (MI-1061:Chemo)Combination Index (CI) at ED50Synergy/Antagonism
Cell Line A MI-1061
Chemo X1:1
Cell Line B MI-1061
Chemo X1:1

Table 2: In Vitro Apoptosis and Cell Cycle Analysis

Treatment Group% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Control
MI-1061
Chemo X
Combination

Table 3: In Vivo Xenograft Study - Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)p-value vs. Controlp-value vs. Single Agents
Vehicle Control
MI-1061
Chemo X
Combination

Experimental Workflow Visualization

The following diagram provides a logical workflow for investigating the combination of this compound with a chemotherapy agent.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies viability Cell Viability Assay (Determine IC50 and Synergy) mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) viability->mechanism Inform concentrations decision Synergistic Effect Observed? viability->decision xenograft Xenograft Model (Evaluate anti-tumor efficacy) mechanism->xenograft toxicity Toxicity Assessment (Body weight, clinical signs) xenograft->toxicity end Conclusion on Combination Potential toxicity->end start Hypothesis: MI-1061 + Chemo X is synergistic start->viability decision->mechanism Yes decision->end No

Workflow for preclinical evaluation of combination therapy.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other chemotherapy agents. By systematically assessing in vitro synergy, elucidating the underlying mechanisms of action, and validating efficacy in in vivo models, researchers can generate the critical data needed to advance promising combination therapies toward clinical development. The reactivation of the p53 pathway by MI-1061 represents a powerful strategy to enhance the efficacy of existing cancer treatments, and rigorous preclinical evaluation is the essential first step in realizing this potential.

Troubleshooting & Optimization

Improving the efficacy of (S,R,S)-MI-1061 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S,R,S)-MI-1061, a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key in vitro and in vivo data to improve the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and suppressing its tumor-suppressing functions. MI-1061 competitively binds to the p53-binding pocket on MDM2, preventing this interaction. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and tumor growth inhibition.[1][4][5]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: The efficacy of MI-1061 is dependent on the p53 status of the cancer cells. It is most effective in cell lines harboring wild-type p53.[4] For instance, it shows high potency in cell lines like SJSA-1 (osteosarcoma) and HCT-116 p53+/+ (colon cancer).[1][2][3] In contrast, it is significantly less active in p53-mutated or p53-null cell lines, such as HCT-116 p53-/-.[2][3]

Q3: What is the recommended formulation for in vivo studies?

A3: For oral administration (p.o.), a suitable vehicle is required to ensure solubility and bioavailability. While the specific vehicle for the key in vivo study cited is not detailed, common formulations for similar compounds involve suspensions in vehicles such as 0.5% methylcellulose (B11928114) (MC) in water, or a mixture of PEG300, Tween-80, and saline. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration.

Q4: What are the key differences between MI-1061 and PROTACs like MD-224 that use it as a warhead?

A4: MI-1061 is an inhibitor that blocks the MDM2-p53 interaction, leading to an accumulation of both p53 and MDM2 proteins.[4] In contrast, a PROTAC (Proteolysis Targeting Chimera) like MD-224, which uses MI-1061 to bind to MDM2, is a degrader. It links MDM2 to an E3 ubiquitin ligase, causing the degradation of the MDM2 protein. This can lead to a more sustained and potent activation of p53 and has been shown to be more effective than MI-1061 in certain models.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no in vivo efficacy Incorrect p53 status of the xenograft model. Confirm that the cell line used for the xenograft has wild-type p53. The activity of MI-1061 is p53-dependent.[4]
Poor bioavailability. Optimize the formulation vehicle. Ensure the compound is properly dissolved or suspended. Consider performing pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue.
Suboptimal dosing regimen. The reported effective dose is 100 mg/kg, administered orally once daily.[1][3] If efficacy is low, consider if the dosing frequency or amount is sufficient for your model, though dose escalation should be paired with toxicity monitoring.
High toxicity or animal weight loss Dose is too high for the selected animal model. Reduce the dosage. The published study on the SJSA-1 model reported no significant weight loss or toxicity at 100 mg/kg daily.[1] However, sensitivity can vary between different mouse strains and tumor models.
Vehicle-related toxicity. Run a vehicle-only control group to assess the tolerability of the formulation itself.
Inconsistent results between experiments Variability in compound formulation. Prepare fresh formulations for each experiment. Ensure consistent preparation methods to avoid variability in concentration and solubility.
Variability in tumor size at the start of treatment. Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size (e.g., ~100-200 mm³).
Difficulty dissolving the compound Poor solubility in the chosen solvent. For in vitro stock solutions, use DMSO. For in vivo formulations, sonication may help improve solubility in appropriate vehicles. Always check for precipitation before administration.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Assay
Ki 0.16 nMBinding affinity to MDM2[1][2][3][4]
IC50 4.4 nMMDM2-p53 interaction inhibition[1][2][3]
IC50 (SJSA-1 cells) 100 nMCell growth inhibition[2][3]
IC50 (HCT-116 p53+/+ cells) 250 nMCell growth inhibition[2][3]
IC50 (HCT-116 p53-/- cells) >10,000 nMCell growth inhibition[2][3]

Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model

Parameter Value
Animal Model Mice with SJSA-1 xenograft tumors
Dose 100 mg/kg[1][3]
Administration Route Oral (p.o.)[1][3]
Dosing Schedule Daily for 14 days[1][3]
Outcome Significant tumor regression[1][3]
Toxicity No significant weight loss or other signs of toxicity[1]

Experimental Protocols

In Vivo Antitumor Efficacy Study

This protocol is based on the methodology described for evaluating this compound in the SJSA-1 xenograft model.[1][3]

  • Cell Culture and Implantation:

    • Culture SJSA-1 cells (human osteosarcoma, wild-type p53) in appropriate media until they reach the desired number for implantation.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly using caliper measurements. Calculate tumor volume using the formula: (Length × Width²) / 2.

    • When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Compound Formulation and Administration:

    • Prepare the this compound formulation at the desired concentration (e.g., for a 100 mg/kg dose).

    • Prepare a vehicle-only formulation for the control group.

    • Administer the compound or vehicle orally (p.o.) to the respective groups once daily for the duration of the study (e.g., 14 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the treatment period, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

Pharmacodynamic (PD) Marker Analysis
  • Sample Collection:

    • At a specified time point after the final dose (e.g., 4-8 hours), collect tumor tissue and other relevant organs.

    • Immediately snap-freeze the tissues in liquid nitrogen or process them for protein extraction.

  • Western Blot Analysis:

    • Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, MDM2, p21 (a downstream target of p53), and a loading control (e.g., GAPDH or β-actin).[1]

    • Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in p53, MDM2, and p21 levels in the MI-1061 treated group would confirm target engagement.[1]

Visualizations

Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus Stress Cellular Stress p53 p53 Stress->p53 Stabilizes & Activates p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis Activates Transcription Proteasome Proteasomal Degradation p53->Proteasome MDM2 MDM2 MDM2->p53 Ubiquitination MI1061 This compound MI1061->MDM2 Inhibits Binding Outcomes Cell Cycle Arrest Apoptosis p21->Outcomes Apoptosis->Outcomes

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Implant SJSA-1 Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize into Groups (Vehicle vs. MI-1061) tumor_growth->randomize treat Daily Oral Dosing (100 mg/kg MI-1061) randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Endpoint (Day 14) monitor->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (Western Blot for p53, MDM2) endpoint->analysis

Caption: Workflow for in vivo efficacy testing of this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to small molecule inhibitors in cancer cells. The content is organized to address potential challenges with two distinct classes of inhibitors: MDM2-p53 interaction inhibitors, such as MI-1061, and Menin-MLL inhibitors.

Section 1: Resistance to MDM2-p53 Interaction Inhibitors (e.g., MI-1061)

(S,R,S)-MI-1061 is a potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1][2] It works by disrupting the binding of MDM2 to p53, leading to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] Resistance to MDM2 inhibitors is a significant challenge in their clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MI-1061?

MI-1061 is a potent inhibitor of the MDM2-p53 protein-protein interaction, with an IC50 of 4.4 nM and a Ki of 0.16 nM.[1][4] By binding to MDM2 in the p53-binding pocket, it prevents the MDM2-mediated ubiquitination and degradation of p53.[2] This leads to the accumulation and activation of p53, resulting in the transcriptional upregulation of p53 target genes such as MDM2, p21, and PUMA.[3] The activation of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2][3]

Q2: My cancer cell line, which was initially sensitive to MI-1061, has developed resistance. What are the potential mechanisms?

The primary mechanism of acquired resistance to MDM2 inhibitors like MI-1061 is the acquisition of mutations in the TP53 gene.[5] Since the efficacy of MI-1061 is dependent on wild-type p53, mutations in the DNA binding or dimerization domains of p53 can render the protein non-functional, thus making the cells resistant to the effects of MDM2 inhibition.[5] Other potential, though less commonly documented, mechanisms could include alterations in drug efflux pumps or the activation of alternative survival pathways.

Q3: How can I confirm if my resistant cells have acquired a p53 mutation?

To confirm a p53 mutation, you should perform Sanger sequencing or next-generation sequencing (NGS) of the TP53 gene in both your parental (sensitive) and resistant cell lines. A comparison of the sequences will reveal any acquired mutations in the resistant population.

Q4: Are there any strategies to overcome resistance to MI-1061?

Yes, if resistance is mediated by p53 mutation, one strategy is to use agents that can restore the function of mutant p53. For example, the small molecule RITA has been shown to overcome resistance to MDM2 inhibitors by reactivating mutant p53.[5] Combination therapies can also be explored. For instance, combining MDM2 inhibitors with other anti-cancer agents may enhance efficacy and delay the onset of resistance.[6]

Troubleshooting Guide
Problem Possible Cause Recommended Troubleshooting Steps
Decreased sensitivity to MI-1061 in a previously sensitive cell line. 1. Acquired p53 mutation.2. Development of multidrug resistance (e.g., upregulation of ABC transporters).3. Activation of bypass signaling pathways.1. Sequence the TP53 gene in parental and resistant cells.2. Perform a Western blot to check for p53 protein levels and downstream targets (p21, MDM2) after treatment. In resistant cells, you may see high p53 levels but no induction of target genes.[5]3. Use a pan-ABC transporter inhibitor to see if sensitivity is restored.4. Perform phosphoproteomic or RNA-seq analysis to identify activated bypass pathways.
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Fluctuation in drug concentration.3. Assay performed outside the linear range.1. Ensure uniform cell seeding and distribution in multi-well plates.2. Prepare fresh drug dilutions for each experiment from a validated stock.3. Optimize cell number and assay duration to ensure logarithmic growth during the experiment.[7]
No induction of p53 target genes (p21, MDM2) after MI-1061 treatment. 1. p53 is mutated or non-functional.2. Insufficient drug concentration or treatment time.3. Technical issue with the assay (e.g., qPCR, Western blot).1. Confirm the p53 status of your cell line.2. Perform a dose-response and time-course experiment to determine the optimal conditions for target gene induction.3. Include appropriate positive and negative controls in your experiments.
Quantitative Data Summary

Table 1: In Vitro Activity of MI-1061 in p53 Wild-Type and Mutant Cell Lines

Cell Linep53 StatusIC50 (nM)Reference
SJSA-1Wild-Type100[2]
HCT-116 p53+/+Wild-Type250[2]
HCT-116 p53-/-Null>10,000[2]
RS4;11Wild-Type4.4 - 33.1 (range for MD-224, a more potent derivative)[3]
p53 mutant leukemia cell linesMutant>10,000[3]

Section 2: Resistance to Menin-MLL Inhibitors

Menin inhibitors are a class of drugs that disrupt the interaction between menin and MLL (KMT2A), which is crucial for the leukemogenic activity of MLL-rearranged or NPM1-mutant leukemias.[8][9] These inhibitors have shown promising results in clinical trials, but resistance remains a significant hurdle.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Menin-MLL inhibitors?

Menin-MLL inhibitors work by disrupting the critical interaction between the menin protein and the MLL1 fusion protein (in MLL-rearranged leukemia) or the wild-type MLL1 protein (in NPM1-mutant leukemia).[8][9] This interaction is essential for the aberrant expression of downstream target genes, such as HOX genes and MEIS1, which drive leukemic cell proliferation and block differentiation.[8] By inhibiting this interaction, these drugs lead to the downregulation of these target genes, releasing the differentiation block and promoting the maturation of leukemic cells.[8]

Q2: What are the known mechanisms of resistance to Menin-MLL inhibitors?

Both genetic and non-genetic mechanisms of resistance to Menin-MLL inhibitors have been identified.

  • Genetic Resistance: The most common mechanism is the acquisition of somatic mutations in the MEN1 gene, which encodes the menin protein.[8][11] These mutations often occur at the drug-binding interface, preventing the inhibitor from effectively binding to menin without disrupting the interaction with MLL1.[11] This leads to sustained chromatin occupancy of the Menin-MLL1 complex and continued expression of target genes.[11]

  • Non-Genetic/Adaptive Resistance: In the absence of MEN1 mutations, resistance can arise from epigenetic and transcriptional reprogramming.[9] This can involve alterations in super-enhancer activity and the activation of alternative survival pathways, such as those involving MYC.[9][10] Depletion of components of the non-canonical polycomb repressive complex PRC1.1 has also been shown to confer resistance.[10][12]

Q3: How can I determine the mechanism of resistance in my cell line?

A multi-pronged approach is recommended:

  • Sequence the MEN1 gene: This will identify any acquired mutations that could explain resistance.[11]

  • Gene Expression Analysis: Use RNA-seq to compare the transcriptomes of sensitive and resistant cells. Look for the sustained expression of MLL target genes (HOXA9, MEIS1) in resistant cells upon treatment. Also, look for the upregulation of potential bypass pathways.[9]

  • Chromatin Analysis: Techniques like ChIP-seq for H3K27Ac can reveal changes in the super-enhancer landscape, while ATAC-seq can identify alterations in chromatin accessibility.[9]

Q4: What are some strategies to overcome resistance to Menin-MLL inhibitors?

  • Combination Therapies: For non-genetic resistance, combining Menin-MLL inhibitors with other targeted agents can be effective. For example, co-treatment with BET inhibitors (like OTX015) or SMARCA2/4 inhibitors (like FHD-286) has shown synergistic effects.[9] In cases where resistance is driven by the loss of PRC1.1 components, the BCL-2 inhibitor venetoclax (B612062) has been shown to be effective.[10]

  • Next-Generation Inhibitors: Developing new Menin-MLL inhibitors that can bind to the mutant menin protein is an active area of research.

Troubleshooting Guide
Problem Possible Cause Recommended Troubleshooting Steps
Loss of efficacy of a Menin-MLL inhibitor in an MLL-rearranged or NPM1-mutant cell line. 1. Acquired MEN1 mutation.2. Non-genetic resistance through epigenetic reprogramming.1. Sequence the MEN1 gene in parental and resistant cells.[11]2. Perform RNA-seq and ChIP-seq to analyze changes in gene expression and chromatin state.[9]3. Test combination therapies with inhibitors of potential bypass pathways (e.g., BET inhibitors, BCL-2 inhibitors).[9][10]
No differentiation observed in leukemic cells after treatment with a Menin-MLL inhibitor. 1. Cell line is not dependent on the Menin-MLL interaction.2. Insufficient drug exposure.3. Resistance has developed.1. Confirm the genetic background of your cell line (MLL-rearrangement or NPM1 mutation).2. Perform a dose-response and time-course experiment, monitoring differentiation markers (e.g., CD11b, CD14 by flow cytometry).3. If initially responsive, investigate mechanisms of acquired resistance as described above.
Quantitative Data Summary

Table 2: Impact of PRC1.1 Depletion on Menin Inhibitor IC50

Cell ModelGenetic BackgroundGene DepletedFold Change in IC50 (VTP50469)Reference
Human KMT2A-rearrangedMLL-AF9PRC1.1 componentsMarkedly increased[10]
Murine KMT2A-rearrangedMLL-AF9PRC1.1 componentsMarkedly increased[10]

Experimental Protocols & Visualizations

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to a small molecule inhibitor.[13][14]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Small molecule inhibitor (e.g., MI-1061 or a Menin-MLL inhibitor)

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay reagent (e.g., MTS, CellTiter-Glo)

  • Multi-well plates

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant number of cells will die.

  • Allow for Recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days. The surviving cells will eventually start to proliferate.

  • Incremental Dose Escalation: Once the cells are growing steadily, increase the drug concentration by 1.5 to 2-fold.[13]

  • Repeat and Expand: Repeat steps 3-5, gradually increasing the drug concentration over several weeks to months. At each stage of increased resistance, freeze down a stock of the cells.[13]

  • Characterize the Resistant Line: Once a cell line is established that can proliferate at a significantly higher drug concentration than the parental line, confirm the resistance by re-evaluating the IC50. The resistant line should have a significantly higher IC50 value.[13]

G cluster_workflow Experimental Workflow: Generating Resistant Cell Lines start Start with Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose Expose cells to IC50 concentration of inhibitor ic50->expose monitor Monitor cell viability and allow for recovery of surviving cells expose->monitor increase Incrementally increase drug concentration monitor->increase repeat Repeat exposure and recovery cycles increase->repeat repeat->monitor Cycle characterize Characterize the newly generated resistant cell line repeat->characterize Resistance Achieved end Resistant Cell Line Established characterize->end

Caption: Workflow for generating drug-resistant cell lines.

Protocol 2: Western Blotting to Assess Pathway Activation

This protocol is for assessing the protein levels and phosphorylation status of key signaling molecules.

Materials:

  • Parental and resistant cells

  • Small molecule inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat parental and resistant cells with the inhibitor at various concentrations and time points. Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

G cluster_pathway Signaling Pathway: MDM2-p53 Axis MI1061 MI-1061 MDM2 MDM2 MI1061->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation degradation Degradation p53->degradation p21 p21 p53->p21 activates transcription apoptosis Apoptosis p53->apoptosis induces arrest Cell Cycle Arrest p21->arrest induces

Caption: Simplified signaling pathway of MI-1061 action.

G cluster_logic Logical Relationship: Investigating Resistance start Observation: Decreased Drug Sensitivity is_genetic Genetic Analysis (e.g., Sequencing) start->is_genetic is_epigenetic Epigenetic/Transcriptomic Analysis is_genetic->is_epigenetic No mutation Target Mutation (e.g., MEN1, TP53) is_genetic->mutation Yes reprogramming Transcriptional Reprogramming is_epigenetic->reprogramming Yes bypass Bypass Pathway Activation is_epigenetic->bypass Yes outcome1 Design new inhibitor or use mutation-specific drug mutation->outcome1 outcome2 Test combination therapy with inhibitor of bypass pathway reprogramming->outcome2 bypass->outcome2

Caption: Logical workflow for investigating drug resistance.

References

Technical Support Center: Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The topic "(S,R,S)-MI-1061" as specified in the query appears to conflate two distinct research compounds. Our database indicates that This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction, while (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly used to generate Proteolysis-Targeting Chimeras (PROTACs).

These molecules have fundamentally different mechanisms of action and, therefore, distinct potential off-target effect profiles. To provide accurate and relevant technical support, this guide is divided into two sections. Please refer to the section that corresponds to the compound you are using in your research.

Section 1: this compound, an MDM2-p53 Interaction Inhibitor

This section provides troubleshooting guides and FAQs for researchers using this compound or other potent MDM2 inhibitors to reactivate the p53 tumor suppressor pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable small molecule that inhibits the protein-protein interaction between MDM2 and the p53 tumor suppressor.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By blocking this interaction, MI-1061 stabilizes and activates p53, leading to the transcription of p53 target genes that induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][5]

Q2: Are the observed toxicities with MDM2 inhibitors considered on-target or off-target effects?

A2: Most of the common toxicities associated with MDM2 inhibitors are considered on-target effects.[6] Because MDM2 is also present in normal, healthy cells, inhibiting its function leads to the activation of p53 in these tissues. This can result in side effects, particularly in rapidly dividing tissues. Common on-target toxicities observed in clinical trials of MDM2 inhibitors include hematological effects like thrombocytopenia (low platelets) and anemia, as well as gastrointestinal issues such as nausea and diarrhea.[6][7]

Q3: What is the selectivity profile of MI-1061?

Quantitative Data Summary
CompoundTarget InteractionKi (nM)IC50 (nM)Cell Line IC50 (p53 WT)Cell Line IC50 (p53 null)
This compound MDM2-p530.164.4100 nM (SJSA-1), 250 nM (HCT-116)>10,000 nM (HCT-116 p53-/-)

Data compiled from MedchemExpress and other sources.[1][2][5]

Troubleshooting Guide

Issue 1: Unexpectedly high toxicity or cell death in normal (non-cancerous) cell lines or in vivo models.

  • Possible Cause: On-target p53 activation in healthy cells. Normal tissues, especially those with high proliferation rates like hematopoietic stem cells and gastrointestinal epithelium, are sensitive to p53-induced cell cycle arrest and apoptosis.[9]

  • Troubleshooting Steps:

    • Confirm p53 Status: Ensure your "normal" cell lines are indeed wild-type for p53.

    • Dose-Response Titration: Perform a careful dose-response curve to find the therapeutic window where cancer cells are selectively killed while minimizing toxicity to normal cells.

    • Pulsed Dosing: In animal studies, consider a pulsed or intermittent dosing schedule rather than continuous daily dosing. This can allow normal tissues time to recover from transient p53 activation.

    • Monitor Biomarkers: Use Western blot to check for levels of p53 and its downstream targets (e.g., p21, PUMA) in both tumor and normal tissues. High levels of p53 activation in normal tissue can predict toxicity.[1]

Issue 2: Lack of efficacy in a p53 wild-type cancer cell line.

  • Possible Cause 1: Misidentified p53 status. The cell line may have an uncharacterized mutation in the p53 pathway.

  • Troubleshooting Steps:

    • Sequence TP53 Gene: Verify the TP53 gene sequence in your cell line.

    • Functional p53 Assay: Treat cells with a known DNA damaging agent (e.g., etoposide) and confirm p53 accumulation and induction of p21 via Western blot to ensure the pathway is functional.

  • Possible Cause 2: Upregulation of downstream p53 escape mechanisms in the cancer cells.

  • Troubleshooting Steps:

    • Assess Anti-Apoptotic Proteins: Check for overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which can confer resistance to p53-mediated apoptosis.

    • Combination Therapy: Consider combining the MDM2 inhibitor with other agents. For example, combining with a BH3 mimetic can help overcome Bcl-2-mediated resistance.[3]

Experimental Protocols & Visualizations
  • Cell Treatment: Plate cells (e.g., SJSA-1 and a normal fibroblast line) and allow them to adhere overnight. Treat with a dose-response of MI-1061 (e.g., 0, 10, 100, 1000 nM) for 12-24 hours. Include a positive control (e.g., 10 µM etoposide).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody & Imaging: Wash membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect signal using an ECL substrate and chemiluminescence imager.

  • Analysis: Expect to see an accumulation of p53 and an increase in MDM2 and p21 levels in MI-1061-treated p53 wild-type cells.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21_gene p21 Gene p53->p21_gene activates MDM2_gene MDM2 Gene p53->MDM2_gene activates Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitinates p21_protein p21 Protein p21_gene->p21_protein MDM2_gene->MDM2 Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest MI1061 This compound MI1061->MDM2 Inhibits

Caption: On-target pathway of this compound.

Troubleshooting_MDM2 start Observation: Unexpected Toxicity or Lack of Efficacy q1 Is the toxicity observed in normal cells/tissues? start->q1 on_target_tox Likely On-Target Toxicity due to p53 activation. q1->on_target_tox Yes q2 Is the cell line confirmed to be p53 wild-type? q1->q2 No (Lack of Efficacy) action1 Perform careful dose-titration. Consider pulsed dosing. on_target_tox->action1 verify_p53 Verify p53 status: 1. Sequence TP53 gene. 2. Run functional assay (e.g., etoposide). q2->verify_p53 No / Unsure resistance Possible Resistance Mechanism. q2->resistance Yes action2 Assess downstream escape pathways (e.g., Bcl-2 levels). Consider combination therapy. resistance->action2

Caption: Troubleshooting workflow for MI-1061 experiments.

Section 2: (S,R,S)-AHPC-Me, a VHL Ligand for PROTACs

This section provides troubleshooting guides and FAQs for researchers using (S,R,S)-AHPC-Me as a component in a Proteolysis-Targeting Chimera (PROTAC).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-Me and how is it used?

A1: (S,R,S)-AHPC-Me is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10][11][12] It is not typically used as a standalone therapeutic. Instead, it serves as a critical component of a PROTAC. A PROTAC is a heterobifunctional molecule that includes: 1) a "warhead" that binds to a target protein of interest (POI), 2) a linker, and 3) an E3 ligase ligand, such as (S,R,S)-AHPC-Me. The PROTAC brings the POI into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13][14] (S,R,S)-AHPC-Me is used in the synthesis of well-known PROTACs like ARV-771, which targets BET proteins for degradation.[10][11]

Q2: What are the potential sources of off-target effects for a PROTAC using (S,R,S)-AHPC-Me?

A2: Off-target effects of a PROTAC are complex and can arise from any of its three components:

  • The Warhead: The ligand for the target protein may have its own off-targets, binding to and potentially causing the degradation of unintended proteins.

  • The VHL Ligand ((S,R,S)-AHPC-Me)): While VHL ligands are generally selective, they could theoretically disrupt the normal function of the VHL E3 ligase, which is to regulate endogenous substrates like Hypoxia-Inducible Factor 1α (HIF-1α).[15] However, studies suggest that the concentrations used for PROTAC-mediated degradation are often below those required to cause significant stabilization of HIF-1α.[16]

  • The Ternary Complex: The unique structure formed by the [POI-PROTAC-VHL] complex can create novel protein-protein interfaces. This could lead to the ubiquitination of bystander proteins that are not the intended target or the VHL ligase itself (a phenomenon known as "self-ubiquitination"). The linker plays a critical role here, as its length and composition influence the geometry of this complex.[17]

Q3: What is the "hook effect" in PROTAC experiments?

A3: The "hook effect" is a common phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[17][18] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes ([POI-PROTAC] or [PROTAC-VHL]) rather than the productive ternary complex ([POI-PROTAC-VHL]) required for degradation. This results in a characteristic bell-shaped dose-response curve.[17][18]

Troubleshooting Guide

Issue 1: The target protein is not being degraded.

  • Possible Cause 1: Poor cell permeability. PROTACs are large molecules and may not efficiently cross the cell membrane.[17]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to its intended protein target and to VHL inside the cell.[17]

    • Optimize PROTAC Properties: If permeability is an issue, redesigning the linker to improve physicochemical properties may be necessary.

  • Possible Cause 2: Unfavorable ternary complex formation. The PROTAC may bind to the target and VHL, but the resulting complex is not stable or not in a productive orientation for ubiquitination.

  • Troubleshooting Steps:

    • Ternary Complex Assay: Use biophysical methods like TR-FRET or co-immunoprecipitation (Co-IP) to confirm that a ternary complex is forming.[19]

    • Redesign Linker: The linker is a crucial determinant of ternary complex geometry. Systematically vary the linker length, rigidity, and attachment points to find a more optimal conformation.[17]

Issue 2: Degradation of unintended proteins is observed (off-target degradation).

  • Possible Cause: The warhead is not selective, or the ternary complex is recruiting and ubiquitinating other proteins.

  • Troubleshooting Steps:

    • Global Proteomics: Perform quantitative mass spectrometry-based proteomics on cells treated with the PROTAC and appropriate controls. This is the gold standard for identifying off-target degradation events. Use short treatment times (e.g., <6 hours) to focus on direct targets.[20]

    • Optimize Warhead: If the off-targets are known interactors of the warhead, try to use a more selective warhead for your protein of interest.

    • Modify Linker/E3 Ligand: Changing the linker or even switching the E3 ligase ligand (e.g., to a CRBN ligand) can dramatically alter the off-target profile by changing the geometry of the ternary complexes formed.[17]

Issue 3: A bell-shaped dose-response curve (hook effect) is observed.

  • Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.[17][18]

  • Troubleshooting Steps:

    • Use Lower Concentrations: The solution is to operate on the left side of the bell curve. Perform a wide dose-response experiment to identify the optimal concentration range that gives maximal degradation (the Dmax) and the concentration that gives 50% degradation (the DC50).

    • Enhance Cooperativity: Redesigning the PROTAC to promote positive cooperativity (where the binding of one protein enhances the binding of the other) can help stabilize the ternary complex and reduce the hook effect.

Experimental Protocols & Visualizations
  • Cell Treatment: Culture cells (e.g., HepG2) and treat with the PROTAC at a concentration known to cause robust degradation of the target (e.g., 3-5x DC50). Also include a vehicle control (DMSO) and a negative control PROTAC (e.g., one with an inactive warhead or epimerized VHL ligand). Use a relatively short time point (e.g., 4-6 hours) to minimize observation of downstream, indirect protein changes.

  • Lysis and Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.

  • Interpretation: Identify proteins that are significantly downregulated only in the presence of the active PROTAC. The intended target should be among the most significantly degraded. Any other significantly downregulated proteins are potential off-targets.

PROTAC_Mechanism Productive Ternary Complex leads to POI Degradation cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC PROTAC (Warhead-Linker-AHPC-Me) Ub Ubiquitin Ub->POI Ubiquitination Troubleshooting_PROTAC start Observation: Suboptimal Degradation q1 Is degradation low across all concentrations? start->q1 q2 Does a bell-shaped curve appear at high concentrations? q1->q2 No no_complex Possible Issues: 1. Poor Cell Permeability 2. No/Unstable Ternary Complex q1->no_complex Yes hook Hook Effect q2->hook Yes q2->no_complex No action_hook Determine optimal concentration (DC50/Dmax). Use lower concentrations. hook->action_hook action_complex Confirm target engagement (CETSA). Confirm complex formation (TR-FRET). Redesign linker. no_complex->action_complex off_target Observation: Off-Target Effects action_off_target Perform global proteomics (MS). Optimize warhead selectivity. Modify linker or E3 ligand. off_target->action_off_target

References

Optimizing (S,R,S)-MI-1061 dosage for minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (S,R,S)-MI-1061, a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction, to achieve maximal therapeutic efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and thereby suppressing its tumor-suppressor functions.[3][4] this compound competitively binds to the p53-binding pocket on MDM2, preventing the MDM2-p53 interaction. This stabilizes p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in tumor cells.[1][5][6]

Q2: What are the common toxicities associated with MDM2 inhibitors like this compound?

A2: While specific toxicity data for this compound is limited in publicly available preclinical studies, MDM2 inhibitors as a class are known to have on-target toxicities. The most commonly reported dose-limiting toxicities include hematological toxicities, particularly thrombocytopenia and neutropenia, as well as gastrointestinal issues like nausea and diarrhea.[7][8][9] These side effects are thought to result from the activation of p53 in normal, healthy tissues.[7] However, some studies with MDM2 inhibitors have shown that p53 activation in normal tissues can be transient and well-tolerated.[6][10] In a study involving an analog, MI-219, it was found to be non-toxic to animals, suggesting that normal cells may be intrinsically resistant to p53 activation by an MDM2 inhibitor.[6] A preclinical study with MI-1061 in mice showed no weight loss or other signs of toxicity at a dose of 100 mg/kg administered orally for 14 days.[1]

Q3: How can I determine the optimal starting dose for my in vivo experiments?

A3: The optimal starting dose for in vivo experiments should be determined based on prior in vitro efficacy data and any available pharmacokinetic (PK) and pharmacodynamic (PD) studies. For this compound, a preclinical study in a mouse xenograft model of SJSA-1 osteosarcoma demonstrated significant tumor regression with oral administration of 100 mg/kg daily for 14 days, with no observable toxicity.[1] Another study in a leukemia xenograft model also used a 100 mg/kg oral dose, five days a week, which resulted in retarded tumor growth without significant weight loss.[5] Therefore, a starting dose of 100 mg/kg/day can be considered for mouse models, with subsequent dose adjustments based on tolerability and anti-tumor activity.

Q4: Is this compound effective against all cancer cell lines?

A4: No, the efficacy of this compound is dependent on the p53 status of the cancer cells. It is most effective in cell lines that harbor wild-type p53.[1][5] In cell lines with mutated or deleted p53, this compound shows significantly reduced or no activity. For example, the IC50 of MI-1061 in the SJSA-1 and HCT-116 p53+/+ cell lines was 100 nM and 250 nM, respectively, while it was >10,000 nM in the p53-knockout HCT-116 cell line.[1][2] Therefore, it is crucial to verify the p53 status of your model system before initiating experiments.

Troubleshooting Guides

In Vitro Experiments
IssuePossible CauseTroubleshooting Steps
Higher than expected IC50 value in a p53 wild-type cell line. 1. Incorrect p53 status of the cell line. 2. High levels of MDMX expression. 3. Compound instability or degradation. 4. Suboptimal cell culture conditions.1. Confirm the p53 status of your cell line using sequencing or Western blot. 2. Assess MDMX protein levels. High MDMX expression can confer resistance to MDM2 inhibitors.[6] 3. Prepare fresh stock solutions of this compound. Ensure proper storage conditions. 4. Optimize cell seeding density and ensure cells are in the logarithmic growth phase during treatment.
High variability between replicate wells. 1. Uneven cell plating. 2. Edge effects in the microplate. 3. Inaccurate pipetting of the compound.1. Ensure a single-cell suspension before plating and mix gently after plating. 2. Avoid using the outermost wells of the microplate, or fill them with sterile media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of the compound in the media.
Observed cytotoxicity in p53-null cell lines. 1. Off-target effects at high concentrations. 2. Non-specific toxicity of the compound or vehicle.1. Perform a dose-response curve over a wide range of concentrations to identify a therapeutic window. 2. Test the vehicle (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
In Vivo Experiments
IssuePossible CauseTroubleshooting Steps
Significant animal weight loss or signs of toxicity (e.g., lethargy, ruffled fur). 1. The administered dose is too high for the specific animal model or strain. 2. Formulation issues leading to poor bioavailability or acute toxicity.1. Reduce the dose of this compound. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off).[5] 2. Ensure the compound is fully solubilized in the vehicle. A recommended formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Prepare fresh daily.
Lack of anti-tumor efficacy. 1. The tumor model is resistant to p53 activation (e.g., mutations downstream of p53). 2. Insufficient drug exposure at the tumor site. 3. The dosing is too low or infrequent.1. Confirm the p53 wild-type status of the xenografted cells. 2. Conduct pharmacokinetic (PK) studies to determine the drug concentration in plasma and tumor tissue. 3. Increase the dose or dosing frequency, while closely monitoring for toxicity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Linep53 StatusReference
Ki 0.16 nM--[1][2]
IC50 (MDM2-p53 interaction) 4.4 nM--[1][2]
IC50 (Cell Growth) 100 nMSJSA-1Wild-type[1][2]
IC50 (Cell Growth) 250 nMHCT-116 p53+/+Wild-type[1][2]
IC50 (Cell Growth) >10,000 nMHCT-116 p53-/-Null[1][2]

Table 2: Preclinical In Vivo Dosing and Efficacy of this compound

Animal ModelTumor TypeDose and ScheduleOutcomeToxicityReference
Mouse XenograftSJSA-1 (Osteosarcoma)100 mg/kg, oral, daily for 14 daysSignificant tumor regressionNo weight loss or signs of toxicity[1]
Mouse XenograftRS4;11 (Leukemia)100 mg/kg, oral, 5 days/weekRetarded tumor growthNo significant weight loss[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 20 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p53 Pathway Activation
  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a set time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

MDM2_p53_Pathway cluster_stress Cellular Stress Signals cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Negative Feedback DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 p21 p21 p53->p21 Transcription PUMA PUMA p53->PUMA Transcription MDM2 MDM2 p53->MDM2 Transcription Degradation Proteasomal Degradation p53->Degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis Ub Ubiquitination MDM2->Ub Ub->p53 Targets MI1061 This compound MI1061->MDM2 Inhibits

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation start_vitro Select p53 WT Cancer Cell Line plate_cells Plate Cells start_vitro->plate_cells treat_cells Treat with this compound Dose-Response plate_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT, MTS) treat_cells->viability_assay western_blot Western Blot for p53, MDM2, p21 treat_cells->western_blot ic50 Determine IC50 viability_assay->ic50 start_vivo Establish Xenograft Tumor Model ic50->start_vivo Inform Dose Selection pd_confirm Confirm Pathway Activation western_blot->pd_confirm dosing Administer this compound (e.g., 100 mg/kg, oral) start_vivo->dosing monitor Monitor Tumor Volume and Animal Weight dosing->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition monitor->endpoint toxicity_eval Toxicity Evaluation (e.g., Histopathology) monitor->toxicity_eval

Caption: Workflow for preclinical evaluation of this compound efficacy and toxicity.

References

Challenges in oral administration of (S,R,S)-MI-1061

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S,R,S)-MI-1061, a potent MDM2 inhibitor. The information is designed to address common challenges encountered during the oral administration of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific stereoisomer of MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its primary mechanism of action is to disrupt the binding of MDM2 to the p53 tumor suppressor protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting this interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes. This can result in cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells with wild-type p53.[2][3]

Q2: We are observing high variability in our in vivo oral dosing studies with this compound. What are the potential causes?

High variability in oral exposure is a common challenge, especially with compounds that have low aqueous solubility. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: Spirooxindole derivatives can have limited solubility in water, which is a primary reason for variable absorption in the gastrointestinal (GI) tract.

  • Formulation Inconsistency: If using a suspension, inadequate or inconsistent homogenization can lead to different doses being administered to each animal.

  • pH-Dependent Solubility: The solubility of the compound may vary at different pH levels within the GI tract (stomach vs. intestine), affecting its dissolution and absorption.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter gastric emptying time, pH, and the dissolution of the compound. For consistency, it is advisable to standardize the fasting period for animals before dosing.

  • Gastrointestinal Motility and Transit Time: Variations in the rate at which the compound moves through the GI tract among individual animals can lead to differences in absorption.

  • First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before reaching systemic circulation, and the extent of this metabolism can vary between animals.

  • Oral Gavage Technique: Improper or inconsistent oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the trachea, all of which can affect absorption and cause high variability.

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation Challenges

Symptoms:

  • Difficulty dissolving this compound in aqueous-based vehicles for oral administration.

  • Precipitation of the compound in the dosing formulation upon standing.

  • Inconsistent results in in vivo studies, likely due to variable absorption.

Possible Solutions:

  • Vehicle Optimization:

    • For preclinical studies, consider using a vehicle known to improve the solubility of poorly water-soluble compounds. A common formulation for MI-1061 in mice studies is a suspension in a vehicle such as 10% PEG400 and 3% Cremophor in PBS.[4] Another option is a solution in corn oil or a formulation with 20% SBE-β-CD in saline.[5]

    • It is crucial to ensure the homogeneity of the suspension by thorough mixing (e.g., vortexing and/or sonicating) before each animal is dosed.

  • Solubility Enhancement Techniques:

    • Co-solvents: Utilize a mixture of solvents to increase solubility.

    • Surfactants: The inclusion of a small amount of a biocompatible surfactant can improve wetting and dissolution.

    • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

    • Nanonization: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.

Issue 2: Inconsistent Pharmacokinetic (PK) Profile

Symptoms:

  • High inter-animal variability in plasma concentrations (Cmax) and overall exposure (AUC).

  • Non-linear dose-exposure relationship.

Possible Solutions:

  • Standardize Experimental Conditions:

    • Fasting: Implement a consistent fasting period (e.g., overnight) for all animals before dosing to minimize food-related variability.

    • Dosing Volume: Use a consistent and appropriate dosing volume based on the animal's body weight (e.g., 10 mL/kg for mice).

    • Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and procedural variability.

  • Formulation Improvement:

    • As mentioned in Issue 1, improving the formulation to ensure complete dissolution or a stable, uniform suspension is critical for consistent absorption.

  • Assess Permeability and Efflux:

    • Conduct in vitro permeability assays, such as the Caco-2 assay, to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). High efflux can lead to variable and low absorption.

Data Presentation

Table 1: Physicochemical and In Vitro Potency of MI-1061

PropertyValueSource
Molecular Formula C30H26Cl2FN3O4MedChemExpress
Molecular Weight 582.45 g/mol MedChemExpress
Solubility DMSO: 300 mg/mL (515.07 mM)TargetMol
MDM2 Inhibition (IC50) 4.4 nM[1]
MDM2 Inhibition (Ki) 0.16 nM[1]
Cell Growth Inhibition IC50 (SJSA-1, p53+/+) 100 nM[1]
Cell Growth Inhibition IC50 (HCT-116, p53+/+) 250 nM[1]
Cell Growth Inhibition IC50 (HCT-116, p53-/-) >10,000 nM[1]

Table 2: In Vivo Oral Administration of MI-1061 in Mice

ParameterValueAnimal ModelSource
Dose 100 mg/kgSCID mice with SJSA-1 xenografts[5]
Frequency DailySCID mice with SJSA-1 xenografts[5]
Duration 14 daysSCID mice with SJSA-1 xenografts[5]
Outcome Significant tumor regressionSCID mice with SJSA-1 xenografts[5]

Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are not publicly available and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical (A) side of the monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical side.

  • Efflux Assay (Basolateral to Apical - B-A):

    • Perform the assay as described above, but add the dosing solution to the basolateral side and collect samples from the apical side.

  • Analysis:

    • Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Oral Gavage in Mice

Objective: To evaluate the pharmacokinetic profile of this compound following oral administration in mice.

Methodology:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., CD-1 or BALB/c) of a specific age and weight range.

    • Acclimate the animals for at least one week before the experiment.

  • Formulation Preparation:

    • Prepare the dosing formulation of this compound (e.g., as a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).

    • Ensure the formulation is homogenous by continuous stirring or vortexing immediately before each administration.

  • Oral Administration:

    • Fast the mice overnight (with access to water) before dosing.

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

    • Administer a single dose of the this compound formulation via oral gavage using a suitable gavage needle (e.g., 20-gauge, 1.5-inch curved, ball-tipped).

    • The typical dosing volume for mice is 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

    • Use pharmacokinetic software to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Mandatory Visualizations

p53_MDM2_Signaling_Pathway cluster_stress Cellular Stress Signals cluster_activation p53 Activation cluster_inhibition MDM2 Inhibition cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 promotes degradation MI1061 This compound MI1061->MDM2 inhibits

Caption: p53-MDM2 Signaling Pathway and the Action of this compound.

Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_data Data Interpretation Solubility Solubility Assessment (Aqueous & Organic) Formulation Formulation Optimization (e.g., suspension, solution) Solubility->Formulation informs Caco2 Caco-2 Permeability Assay (Papp, Efflux Ratio) Solubility->Caco2 informs vehicle selection OralGavage Oral Gavage in Mice Formulation->OralGavage used for Bioavailability Oral Bioavailability Calculation Caco2->Bioavailability predicts absorption PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) OralGavage->PK_Analysis generates data for PK_Analysis->Bioavailability calculates

References

Technical Support Center: (S,R,S)-MI-1061 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the small molecule inhibitor (S,R,S)-MI-1061 in cell culture media. While specific stability data for this compound is not publicly available, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established methodologies for small molecule stability assessment.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of this compound in cell culture media?

Currently, there is no specific published data detailing the stability of this compound in various cell culture media. This compound is described as a chemically stable MDM2 inhibitor.[1][2] However, "chemically stable" does not guarantee stability in a complex biological environment like cell culture media. Therefore, it is crucial to experimentally determine its stability under your specific experimental conditions.

Q2: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of a small molecule in cell culture media:

  • Inherent aqueous instability: The compound may naturally degrade in aqueous solutions at 37°C.[3]

  • Media components: Specific amino acids, vitamins, or other components in the media can react with the compound.[3] RPMI-1640, for instance, is rich in vitamins and contains the reducing agent glutathione, which could potentially interact with the compound.[4]

  • pH of the media: The pH of the cell culture medium can influence the rate of degradation.[3]

  • Serum proteins: Serum components can sometimes stabilize compounds, but they can also contribute to degradation.[3]

  • Cellular metabolism: If cells are present, they can metabolize the compound, leading to a decrease in its concentration.

  • Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates or tubes, reducing the effective concentration in the media.[5]

Q3: How can I determine the stability of this compound in my specific cell culture setup?

The most common method to determine the stability of a small molecule in cell culture media is to incubate the compound in the media over a time course and measure its concentration at different time points using an analytical technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][6] A general protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound observed in cell culture medium. 1. Inherent instability of the compound in aqueous solution at 37°C.[3]2. Reaction with components in the cell culture medium.[3]3. Unstable pH of the medium.[3]1. Assess the compound's stability in a simpler buffer system like PBS at 37°C to determine its inherent aqueous stability.[3]2. Test stability in different types of cell culture media to identify potential reactive components.[3]3. Evaluate stability in media with and without serum to understand the effect of serum proteins.[3]4. Monitor and ensure the pH of the media remains stable throughout the experiment.[3]
High variability in stability measurements between replicates. 1. Inconsistent sample handling and processing.2. Issues with the analytical method (e.g., HPLC-MS).[3]3. Incomplete solubilization of the compound in the stock solution or media.[3]1. Ensure precise and consistent timing for sample collection and processing.2. Validate the analytical method for linearity, precision, and accuracy.[3]3. Confirm the complete dissolution of the compound in the solvent and media.
This compound appears stable in media alone but shows reduced activity in cell-based assays. 1. Cellular metabolism of the compound.2. Binding to extracellular matrix or cell membranes.[6]3. Efflux of the compound by cellular transporters.1. Perform a stability assay in the presence of cells to assess metabolic degradation.[6]2. Develop a method to measure the intracellular concentration of the compound.[6]

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC-MS

This protocol provides a general framework for assessing the stability of a small molecule inhibitor in cell culture media.

1. Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., RPMI-1640) with and without 10% FBS

  • 24-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (cold, containing an internal standard)

  • Microcentrifuge

  • HPLC vials

  • HPLC-MS system with a C18 reverse-phase column

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium with and without 10% FBS.

  • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[3]

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[3]

  • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.[3]

4. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound.[3]

  • Vortex the samples for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to HPLC vials for analysis.[3]

5. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Monitor the peak area of the parent compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of the compound remaining versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solution in Media prep_stock->prep_working prep_media Prepare Media (+/- 10% FBS) prep_media->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sampling precipitate Protein Precipitation & Extraction with Acetonitrile sampling->precipitate centrifuge Centrifuge at 14,000 x g precipitate->centrifuge supernatant Transfer Supernatant to HPLC Vials centrifuge->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms data_analysis Data Analysis (% Remaining) hplc_ms->data_analysis

Caption: Workflow for assessing small molecule stability in cell culture media.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Compound Shows Rapid Degradation cause1 Inherent Aqueous Instability start->cause1 cause2 Reaction with Media Components start->cause2 cause3 Unstable pH start->cause3 cause4 Cellular Metabolism start->cause4 solution1 Test in PBS Buffer cause1->solution1 solution2 Test in Different Media and with/without Serum cause2->solution2 solution3 Monitor Media pH cause3->solution3 solution4 Conduct Stability Assay with Cells Present cause4->solution4

Caption: Troubleshooting logic for unexpected compound degradation.

mdm2_p53_pathway cluster_nucleus Nucleus cluster_transcription p53-mediated Transcription cluster_cytoplasm Cytoplasm p53 p53 mdm2 MDM2 p53->mdm2 Binding apoptosis Apoptosis Genes p53->apoptosis Activates cell_cycle Cell Cycle Arrest Genes p53->cell_cycle Activates proteasome Proteasome p53->proteasome Degradation mdm2->proteasome mi1061 This compound mi1061->mdm2 Inhibits

Caption: Simplified MDM2-p53 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Spiro-oxindole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro-oxindole inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on enhancing the bioavailability of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving good oral bioavailability with spiro-oxindole inhibitors?

A1: The principal challenge is the poor aqueous solubility of many spiro-oxindole derivatives.[1] This low solubility limits their dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.

Q2: What are the most promising strategies to enhance the bioavailability of spiro-oxindole inhibitors?

A2: Nanoformulation is a leading strategy to improve the bioavailability of poorly soluble drugs like spiro-oxindoles.[1] Techniques such as encapsulation into liposomes, niosomes, or proniosomes can enhance solubility, protect the drug from degradation, and provide controlled release.[1] Additionally, structural modifications to the spiro-oxindole scaffold can be explored to optimize pharmacokinetic properties.

Q3: Are there any specific nanoformulations that have shown success with spiro-oxindole inhibitors?

A3: Yes, proniosomes have been successfully used to encapsulate a spiro-oxindole derivative (compound 4d), demonstrating high entrapment efficiency and prolonged in vitro drug release over 12 hours.[1] This nanoformulation showed superior drug release percentages and stability compared to conventional niosomes.[1]

Q4: What is the main mechanism of action for many anticancer spiro-oxindole inhibitors?

A4: A significant number of spiro-oxindole anticancer agents function by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[2][3][4][5] By blocking this interaction, these inhibitors can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Q5: Where can I find information on designing preclinical bioavailability studies?

A5: Designing a preclinical bioavailability study involves several key steps, from selecting the appropriate animal model and administration route to determining sampling times and analytical methods. A general workflow for such studies is available and can be adapted for spiro-oxindole inhibitors.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with spiro-oxindole inhibitors.

Issue 1: Poor Aqueous Solubility and Precipitation in In Vitro Assays
  • Problem: The spiro-oxindole compound precipitates out of solution during cell-based assays or in vitro screening, leading to inconsistent and unreliable results.

  • Possible Causes:

    • The inherent low aqueous solubility of the spiro-oxindole derivative.

    • The concentration of the compound exceeds its solubility limit in the assay medium.

    • Interaction of the compound with components of the medium.

  • Solutions:

    • Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, before adding it to the aqueous medium. Ensure the final solvent concentration is low enough to not affect the experimental system.

    • pH Adjustment: For ionizable spiro-oxindole derivatives, adjusting the pH of the medium can increase solubility.

    • Complexation: The use of cyclodextrins can enhance the solubility of spiro-oxindoles by forming inclusion complexes.

    • Nanoformulation: Encapsulating the compound in a nanoformulation, such as liposomes or proniosomes, can significantly improve its solubility and stability in aqueous environments.[1]

Issue 2: Low Oral Bioavailability in Preclinical Animal Studies
  • Problem: After oral administration of a spiro-oxindole inhibitor in an animal model, the measured plasma concentrations are very low or undetectable, indicating poor bioavailability.

  • Possible Causes:

    • Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.

    • Low permeability across the intestinal epithelium.

    • Extensive first-pass metabolism in the liver.

    • Efflux by transporters such as P-glycoprotein in the intestinal wall.

  • Solutions:

    • Formulation Strategies:

      • Nanoformulations: Administering the spiro-oxindole inhibitor in a nanoformulation, such as solid lipid nanoparticles or proniosomes, can enhance its dissolution and absorption.[1][8]

      • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate.

    • Permeability Enhancement:

      • Structural Modification: Modify the chemical structure of the spiro-oxindole to improve its lipophilicity and permeability.

      • Use of Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal epithelium.

    • Inhibition of First-Pass Metabolism: Co-administer the spiro-oxindole inhibitor with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if known.

Issue 3: Inconsistent Results in p53-MDM2 Inhibition Assays
  • Problem: In vitro assays to measure the inhibition of the p53-MDM2 interaction by a spiro-oxindole compound yield variable and non-reproducible results.

  • Possible Causes:

    • Instability of the spiro-oxindole compound in the assay buffer.

    • Non-specific binding of the compound to proteins or plastics in the assay system.

    • Interference of the compound with the detection method (e.g., fluorescence quenching).

  • Solutions:

    • Compound Stability Assessment: First, assess the stability of the spiro-oxindole inhibitor in the assay buffer over the time course of the experiment.

    • Use of Detergents: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce non-specific binding.

    • Control Experiments: Run appropriate control experiments to check for any interference of the compound with the assay signal.

    • Orthogonal Assays: Confirm the results using a different assay format that relies on a different detection principle.

Data Presentation

The following table summarizes hypothetical comparative pharmacokinetic data for a spiro-oxindole inhibitor in a standard formulation versus a nanoformulation, illustrating the potential for bioavailability enhancement.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Standard Suspension50150 ± 352.0600 ± 120100 (Reference)
Proniosome Nanoformulation50750 ± 1504.03000 ± 500500

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Spiro-oxindole Loaded Proniosomes

This protocol is adapted from a method used for the nanoformulation of a spiro-oxindole derivative.[1]

Materials:

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh the spiro-oxindole inhibitor, sorbitan monooleate, cholesterol, and lecithin.

    • Dissolve these components in a minimal amount of ethanol.

  • Coating onto the Carrier:

    • In a round-bottom flask, add maltodextrin as the carrier material.

    • Pour the organic phase containing the spiro-oxindole and lipids over the maltodextrin.

    • Mix thoroughly to ensure a uniform coating of the lipid mixture onto the maltodextrin particles.

  • Removal of the Solvent:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the ethanol under reduced pressure at a temperature of 45°C until a dry, free-flowing powder is obtained. This powder is the proniosome formulation.

  • Hydration of Proniosomes to Form Niosomes:

    • To form the niosomal dispersion for in vitro or in vivo studies, hydrate (B1144303) the prepared proniosome powder with PBS (pH 7.4) at room temperature.

    • Agitate the mixture gently until a uniform niosomal suspension is formed.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of a spiro-oxindole inhibitor.

Materials and Animals:

  • Male BALB/c mice (6-8 weeks old)

  • Spiro-oxindole inhibitor formulation (e.g., standard suspension in 0.5% carboxymethylcellulose)

  • Nanoformulation of the spiro-oxindole inhibitor

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Anesthetic (e.g., isoflurane)

  • Analytical method for quantifying the spiro-oxindole inhibitor in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, standard formulation, nanoformulation). A typical group size is 5-6 mice.

    • Administer the respective formulations to the mice via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Blood can be collected via the tail vein or retro-orbital sinus under light anesthesia.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the spiro-oxindole inhibitor in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation group.

    • Calculate the relative bioavailability of the nanoformulation compared to the standard formulation.

Visualizations

Signaling Pathway: p53-MDM2 Interaction

p53_MDM2_Pathway cluster_stress Cellular Stress Signals cluster_response Cellular Response DNA_damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR Oncogene_activation Oncogene Activation Oncogene_activation->ATM_ATR p53 p53 (inactive) ATM_ATR->p53 Phosphorylation (Activation) p53_active p53 (active) (Transcription Factor) p53->p53_active Ub_Proteasome Ubiquitination & Proteasomal Degradation p53->Ub_Proteasome MDM2 MDM2 p53_active->MDM2 Transcriptional Upregulation Cell_cycle_arrest Cell Cycle Arrest p53_active->Cell_cycle_arrest Apoptosis Apoptosis p53_active->Apoptosis DNA_repair DNA Repair p53_active->DNA_repair MDM2->p53 Binding & Inhibition MDM2->Ub_Proteasome Targets for Degradation Spiro_oxindole Spiro-oxindole Inhibitor Spiro_oxindole->MDM2 Inhibits Binding to p53

Caption: The p53-MDM2 signaling pathway and the mechanism of action of spiro-oxindole inhibitors.

Experimental Workflow: Preclinical Bioavailability Assessment

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis & Decision Formulation Spiro-oxindole Formulation (e.g., Suspension, Nanoformulation) QC Quality Control (Size, Purity, Drug Load) Formulation->QC Solubility Solubility & Dissolution Testing QC->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Animal_model Animal Model (e.g., Mice, Rats) Permeability->Animal_model Dosing Oral Administration Animal_model->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_calc Pharmacokinetic Parameter Calculation Analysis->PK_calc Bioavailability Determine Oral Bioavailability PK_calc->Bioavailability Decision Lead Optimization/ Candidate Selection Bioavailability->Decision

References

Troubleshooting inconsistent (S,R,S)-MI-1061 experimental data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S,R,S)-MI-1061, a potent inhibitor of the MDM2-p53 protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, MI-1061 stabilizes p53, leading to its accumulation in the nucleus. This activation of p53 can trigger downstream cellular responses, including cell cycle arrest and apoptosis, particularly in cancer cells harboring wild-type p53.

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated potent activity in various cancer cell lines that express wild-type p53. As expected, its activity is significantly lower in cell lines with mutated or null p53.

Q3: How should I store and handle this compound?

A3: For optimal stability, it is recommended to store the solid compound at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light. Stock solutions should be prepared fresh for in vivo experiments. If preparing a stock solution for in vitro use, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the expected outcomes of treating wild-type p53 cells with this compound?

A4: Treatment of wild-type p53 cancer cells with this compound is expected to result in:

  • Increased p53 protein levels: Due to the inhibition of MDM2-mediated degradation.

  • Upregulation of p53 target genes: Such as MDM2 (due to the negative feedback loop) and CDKN1A (p21).

  • Cell cycle arrest: Primarily at the G1/S checkpoint.

  • Induction of apoptosis: Evidenced by markers like cleaved PARP and activated caspases.

  • Decreased cell viability and proliferation.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
Binding Affinity (Ki) 0.16 nM[1]
IC50 (MDM2-p53 Interaction) 4.4 nM[1]
Cellular Activity of this compound
Cell Linep53 StatusIC50Reference
SJSA-1 Wild-Type100 nM[1]
HCT-116 p53+/+ Wild-Type250 nM[1]
HCT-116 p53-/- Null>10,000 nM[1]

Troubleshooting Inconsistent Experimental Data

Problem 1: Little to no effect on cell viability in a p53 wild-type cell line.

  • Possible Cause 1: Compound Instability.

    • Troubleshooting:

      • Ensure the compound has been stored correctly at -20°C or -80°C and protected from light and moisture.

      • Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

      • For in vivo experiments, always prepare the working solution on the day of use.[1]

  • Possible Cause 2: Incorrect Compound Concentration.

    • Troubleshooting:

      • Verify the calculations for your dilutions.

      • Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as IC50 values can vary.

  • Possible Cause 3: Cell Line Specific Factors.

    • Troubleshooting:

      • Confirm the p53 status of your cell line. Genetic drift can occur in cultured cells.

      • Some cell lines may have other mutations in the p53 pathway that confer resistance to MDM2 inhibition.

      • Ensure cells are not overgrown, as this can affect their response to treatment.

Problem 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting:

      • Ensure a homogenous cell suspension before seeding.

      • Use a consistent cell number and seeding density across all experiments.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill them with sterile PBS or media instead.

  • Possible Cause 3: Inconsistent Treatment Duration.

    • Troubleshooting:

      • Standardize the incubation time with this compound across all experiments.

Problem 3: Western blot results show no increase in p53 or its downstream targets.

  • Possible Cause 1: Suboptimal Protein Extraction.

    • Troubleshooting:

      • Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

      • Ensure complete cell lysis by sonication or other appropriate methods.

  • Possible Cause 2: Insufficient Treatment Time or Concentration.

    • Troubleshooting:

      • Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for observing changes in protein expression.

      • Increase the concentration of this compound.

  • Possible Cause 3: Poor Antibody Quality.

    • Troubleshooting:

      • Use a validated antibody for your target protein and species.

      • Run a positive control to ensure the antibody is working correctly.

Problem 4: Difficulty in detecting the disruption of the MDM2-p53 interaction by Co-Immunoprecipitation (Co-IP).

  • Possible Cause 1: Inefficient Immunoprecipitation.

    • Troubleshooting:

      • Ensure you are using an antibody validated for IP.

      • Optimize the amount of antibody and lysate used.

      • Use a gentle lysis buffer that preserves protein-protein interactions.

  • Possible Cause 2: Weak or Transient Interaction.

    • Troubleshooting:

      • Perform the Co-IP at a time point where the interaction is expected to be maximal in the untreated control.

      • Consider cross-linking the proteins before lysis, but be aware that this can lead to non-specific interactions.

Mandatory Visualizations

MDM2_p53_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Transcription p21 p21 p53->p21 Transcription Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Transcription MDM2->p53 Ubiquitination Proteasome Proteasome MDM2->Proteasome Degradation of p53 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DNA_Damage DNA Damage/Stress DNA_Damage->p53 Stabilizes MI1061 This compound MI1061->MDM2 Inhibits Interaction

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Data with this compound Check_Compound Verify Compound Stability and Concentration Start->Check_Compound Check_Cells Assess Cell Line Health and p53 Status Start->Check_Cells Check_Assay Review Experimental Protocol and Reagents Start->Check_Assay Optimize_Dose Perform Dose-Response Experiment Check_Compound->Optimize_Dose Concentration Issue Consistent_Data Consistent Data Obtained Check_Cells->Consistent_Data Cell Line Validated Inconsistent_Data Data Still Inconsistent Check_Cells->Inconsistent_Data Cell Line Issue Optimize_Time Perform Time-Course Experiment Check_Assay->Optimize_Time Timing Issue Validate_Antibody Validate Antibody Specificity Check_Assay->Validate_Antibody Reagent Issue Optimize_Dose->Consistent_Data Optimize_Dose->Inconsistent_Data No Improvement Optimize_Time->Consistent_Data Optimize_Time->Inconsistent_Data No Improvement Validate_Antibody->Consistent_Data Validate_Antibody->Inconsistent_Data No Improvement

Caption: A logical workflow for troubleshooting inconsistent this compound experimental data.

Experimental Protocols

Western Blot for p53, MDM2, p21, and Cleaved PARP
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies for p53, MDM2, p21, or PARP overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

Co-Immunoprecipitation of MDM2 and p53
  • Cell Lysis:

    • Lyse treated and untreated cells in a non-denaturing IP lysis buffer containing protease inhibitors.

    • Pre-clear the lysate by incubating with protein A/G beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-MDM2 or anti-p53 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blot using antibodies against p53 (if MDM2 was immunoprecipitated) or MDM2 (if p53 was immunoprecipitated).

Western_Blot_Workflow Start Cell Treatment with MI-1061 Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined experimental workflow for Western blot analysis.

References

Technical Support Center: MI-1061 and First-Generation MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the first-generation MDM2 inhibitor, MI-1061.

Frequently Asked Questions (FAQs)

1. What is MI-1061 and what is its mechanism of action?

MI-1061 is a potent, orally bioavailable, and chemically stable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It is designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the activation and stabilization of p53, resulting in cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53.[2][3]

2. What are the key limitations of first-generation MDM2 inhibitors like MI-1061?

First-generation MDM2 inhibitors, including MI-1061, face several limitations:

  • Feedback Loop and MDM2 Accumulation: A primary limitation is the p53-dependent upregulation of MDM2 transcription. As the inhibitor stabilizes p53, p53 in turn increases the expression of its own negative regulator, MDM2. This accumulation of MDM2 protein can eventually overcome the inhibitory effect of the compound, representing a key mechanism of acquired resistance.[3][4]

  • Drug Resistance: Resistance to MDM2 inhibitors can develop through various mechanisms, including mutations in the TP53 gene, which render the p53 protein non-functional, and the overexpression of MDM4 (also known as MDMX), a homolog of MDM2 that can also bind to and inhibit p53 but is not effectively targeted by many first-generation inhibitors.[5][6][7][8]

  • Dose-Limiting Toxicities: On-target toxicities in normal tissues that express wild-type p53 can be a significant issue. The most commonly reported dose-limiting toxicities for MDM2 inhibitors include cytopenias (especially thrombocytopenia) and gastrointestinal issues.[9][10]

  • Pharmacological Properties: While MI-1061 has improved properties compared to earlier compounds like nutlins, first-generation inhibitors can still have suboptimal pharmacological characteristics.[5][11]

3. What is the solubility and recommended storage for MI-1061?

4. What are the expected off-target effects of MI-1061?

While MI-1061 is designed to be a specific inhibitor of the MDM2-p53 interaction, the possibility of off-target effects should be considered, as with any small molecule inhibitor. Comprehensive off-target screening data for MI-1061 is not detailed in the provided search results. However, off-target effects of other small molecule inhibitors have been reported, and it is good practice to include appropriate controls in your experiments to account for potential confounding effects.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected p53 activation and downstream target expression (e.g., p21, PUMA) upon MI-1061 treatment.

Possible Causes and Solutions:

  • Cell Line p53 Status:

    • Question: Have you confirmed the p53 status of your cell line?

    • Answer: MI-1061 is only effective in cell lines with wild-type p53.[2][3] Verify the p53 mutational status of your cells through sequencing or by checking a reliable database. It is also recommended to include a p53-null cell line as a negative control in your experiments.[2]

  • Compound Stability and Activity:

    • Question: Is your MI-1061 stock solution properly prepared and stored?

    • Answer: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • MDM4 (MDMX) Expression:

    • Question: Does your cell line have high levels of MDM4 (MDMX)?

    • Answer: High expression of MDM4 can confer resistance to MDM2-specific inhibitors as it also binds and inhibits p53.[6] Consider assessing MDM4 expression levels in your cell line.

  • Experimental Conditions:

    • Question: Are the treatment duration and concentration of MI-1061 optimized?

    • Answer: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.

Issue 2: Development of resistance to MI-1061 in long-term culture.

Possible Causes and Solutions:

  • Acquired p53 Mutations:

    • Question: Have you checked for the emergence of p53 mutations in your resistant cell population?

    • Answer: Prolonged treatment with MDM2 inhibitors can select for cells with acquired mutations in the TP53 gene.[6][8][12] Sequence the TP53 gene in your resistant cell line to identify any potential mutations.

  • Upregulation of MDM2:

    • Question: Is there an overexpression of MDM2 in the resistant cells?

    • Answer: The inherent feedback loop where p53 activation leads to increased MDM2 expression is a common mechanism of resistance.[3] Analyze MDM2 protein levels in your resistant cells compared to the parental line. The development of PROTAC (Proteolysis Targeting Chimera) degraders of MDM2, which use MI-1061 as a targeting ligand, is a strategy to overcome this limitation by inducing the degradation of the MDM2 protein.[4][13]

Quantitative Data

Table 1: In Vitro Activity of MI-1061

ParameterValueCell Line(s)Reference(s)
IC50 (MDM2 binding) 4.4 nM-[1]
Ki (MDM2 binding) 0.16 nM-[1]
IC50 (Cell Growth) 100 nMSJSA-1 (p53 wild-type)[1][2]
250 nMHCT-116 (p53 wild-type)[1][2]
>10,000 nMHCT-116 (p53-null)[1][2]

Experimental Protocols

Western Blot for p53 and MDM2 Activation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of MI-1061 or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of MI-1061 or vehicle control.

  • Incubation: Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_response p53-mediated Response DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 upregulates transcription (Feedback Loop) Proteasome Proteasomal Degradation p53->Proteasome degraded Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 binds and ubiquitinates MI1061 MI-1061 MI1061->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and the mechanism of action of MI-1061.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation A Select p53 wild-type and null cell lines C Treat cells with MI-1061 (dose-response and time-course) A->C B Prepare fresh MI-1061 stock and working solutions B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Perform Western Blot for p53, MDM2, p21 C->E F Perform Co-IP for MDM2-p53 interaction C->F G Calculate IC50 values D->G H Analyze protein expression levels E->H I Assess disruption of MDM2-p53 binding F->I

Caption: A typical experimental workflow for characterizing the effects of MI-1061.

Troubleshooting Logic

Troubleshooting_Workflow Start No/Low p53 Activation Check_p53 Is cell line p53 wild-type? Start->Check_p53 Check_Compound Is MI-1061 stock fresh and properly stored? Check_p53->Check_Compound Yes Solution1 Use a validated p53-WT cell line. Include p53-null control. Check_p53->Solution1 No Check_MDM4 Is MDM4/MDMX highly expressed? Check_Compound->Check_MDM4 Yes Solution2 Prepare fresh stock solution. Avoid freeze-thaw cycles. Check_Compound->Solution2 No Optimize Have dose and time been optimized? Check_MDM4->Optimize No Solution3 Consider dual MDM2/MDM4 inhibitors or siRNA knockdown of MDM4. Check_MDM4->Solution3 Yes Solution4 Perform dose-response and time-course experiments. Optimize->Solution4 No End Problem Resolved Optimize->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A troubleshooting workflow for experiments with MI-1061.

References

Validation & Comparative

A Head-to-Head Battle of MDM2 Inhibitors: (S,R,S)-MI-1061 vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MDM2 inhibitors, (S,R,S)-MI-1061 and Nutlin-3a. By examining their performance based on available experimental data, this document aims to inform strategic decisions in cancer research and drug discovery.

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its inactivation is a hallmark of many cancers. One common mechanism of p53 inactivation is through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells. This guide focuses on a comparative analysis of a highly potent spiro-oxindole-based inhibitor, this compound, and the well-established benchmark inhibitor, Nutlin-3a.

Performance Data at a Glance

The following tables summarize the key quantitative data for this compound and Nutlin-3a, highlighting their binding affinity to MDM2 and their potency in cellular assays.

Table 1: Comparative Binding Affinity for MDM2

InhibitorIC50 (nM)Ki (nM)
This compound 4.4[1]0.16[1]
Nutlin-3a 90[2][3][4]Not Available

Table 2: Comparative Cellular Potency

InhibitorCell LineAssay TypeIC50
This compound SJSA-1 (Osteosarcoma)Cell Viability100 nM[1]
HCT-116 p53+/+ (Colon Cancer)Cell Viability250 nM[1]
Nutlin-3a SJSA-1 (Osteosarcoma)Apoptosis InductionInduces apoptosis at ~60% after 40h with 10µM[5]
A549 (Lung Cancer)Cell Viability~15.12 µM (estimated)[6]

In Vivo Efficacy

Both this compound and Nutlin-3a have demonstrated significant anti-tumor activity in preclinical xenograft models.

This compound: In a study utilizing an SJSA-1 osteosarcoma xenograft model, oral administration of MI-1061 at 100 mg/kg daily for 14 days resulted in significant tumor regression without observable signs of toxicity.[7]

Nutlin-3a: In a separate SJSA-1 xenograft model, Nutlin-3a administered at 200 mg/kg demonstrated high efficacy in suppressing tumor growth.[5] It has also been shown to suppress tumor growth by over 98% in prostate cancer and other osteosarcoma models.[2]

It is important to note that a direct comparison of in vivo efficacy is challenging due to variations in experimental design, including dosing regimens and the specific xenograft models used in different studies.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the MDM2-p53 signaling pathway and a general workflow for comparing MDM2 inhibitors.

MDM2_p53_Pathway MDM2-p53 Signaling Pathway cluster_stress Cellular Stress cluster_inhibitors MDM2 Inhibitors cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 Inhibits & Marks for Degradation MI1061 This compound MI1061->MDM2 Inhibits Nutlin3a Nutlin-3a Nutlin3a->MDM2 Inhibits

MDM2-p53 signaling pathway and inhibitor action.

Experimental_Workflow Comparative Experimental Workflow for MDM2 Inhibitors cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis FP Fluorescence Polarization Assay (Binding Affinity) CV Cell Viability/Proliferation Assay (e.g., MTT Assay) FP->CV Identifies potent binders for cellular testing WB Western Blot (Protein Expression) CV->WB Confirms on-target effect Xenograft Xenograft Models (Tumor Growth Inhibition) WB->Xenograft Validates mechanism in vivo Toxicity Toxicity Studies Xenograft->Toxicity Inhibitor MDM2 Inhibitor (this compound or Nutlin-3a) Inhibitor->FP Inhibitor->CV Inhibitor->WB Inhibitor->Xenograft

Workflow for comparing MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

Objective: To determine the binding affinity (IC50 and Ki) of inhibitors to the MDM2 protein.

Principle: This assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger MDM2-peptide complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Test compounds (this compound, Nutlin-3a) dissolved in DMSO

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well of the 384-well plate.

  • Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of the MDM2 inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., SJSA-1, HCT-116)

  • Complete cell culture medium

  • Test compounds (this compound, Nutlin-3a) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for p53 Pathway Proteins

Objective: To confirm the on-target activity of the MDM2 inhibitors by assessing the protein levels of p53 and its downstream targets.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Cancer cell lines

  • Test compounds (this compound, Nutlin-3a)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like actin.

Conclusion

References

A Head-to-Head Comparison: (S,R,S)-MI-1061 vs. PROTAC MDM2 Degraders in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of the MDM2-p53 interaction remains a pivotal strategy in cancer therapy. Two prominent approaches have emerged: small-molecule inhibition with molecules like (S,R,S)-MI-1061 and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic decisions in drug discovery and development.

Executive Summary

This compound is a potent and orally bioavailable small-molecule inhibitor that disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][2][3][4] In contrast, PROTAC MDM2 degraders, such as MD-222 and MD-224, are bifunctional molecules that induce the degradation of the MDM2 protein itself.[5][6][7] This fundamental difference in their mechanism of action leads to distinct biological consequences and therapeutic profiles. While both strategies aim to unleash the tumor-suppressive power of p53, PROTACs offer the potential for a more profound and sustained effect by eliminating the MDM2 protein, thereby overcoming the feedback loop that can limit the efficacy of inhibitors.[8][9]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and a representative PROTAC MDM2 degrader, MD-224.

Table 1: In Vitro Performance

ParameterThis compoundPROTAC MDM2 Degrader (MD-224)Reference
Binding Affinity to MDM2 (Ki) 0.16 nMNot directly comparable (induces degradation)[1][3][5]
Binding Affinity to MDM2 (IC50) 4.4 nMNot directly comparable (induces degradation)[1][2][10]
MDM2 Degradation No degradation; causes accumulationInduces rapid degradation at <1 nM[5][11][12][13]
Cellular Potency (IC50, RS4;11 cells) ~89 nM1.5 nM[5][11][12][13]
Cellular Potency (IC50, SJSA-1 cells) 100 nMNot available[1][10]
Cellular Potency (IC50, HCT-116 p53+/+ cells) 250 nMNot available[1][10]

Table 2: In Vivo Performance

ParameterThis compoundPROTAC MDM2 Degrader (MD-224)Reference
Route of Administration OralIntravenous[5][10]
Efficacy in Xenograft Models Significant tumor regressionComplete and durable tumor regression[5][14][15]
p53 Activation Potent activationStrong and sustained activation[1][5]

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of this compound and PROTAC MDM2 degraders, the following diagrams illustrate the key signaling pathways and molecular interactions.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_stress Cellular Stress DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 (E3 Ligase) p53->MDM2 upregulates transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 binds and ubiquitinates Proteasome Proteasome MDM2->Proteasome targets for degradation

Caption: The p53-MDM2 autoregulatory feedback loop.

MI1061_mechanism Mechanism of this compound MI1061 This compound MDM2 MDM2 MI1061->MDM2 binds to p53 pocket p53 p53 p53 stabilization & activation p53 stabilization & activation p53->p53 stabilization & activation MDM2->p53 binding inhibited MDM2 accumulation (feedback) MDM2 accumulation (feedback) MDM2->MDM2 accumulation (feedback) Tumor Suppression Tumor Suppression p53 stabilization & activation->Tumor Suppression

Caption: this compound inhibits the MDM2-p53 interaction.

PROTAC_mechanism Mechanism of PROTAC MDM2 Degrader cluster_ternary Ternary Complex Formation PROTAC PROTAC (MDM2 Degrader) MDM2 MDM2 PROTAC->MDM2 binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits Proteasome Proteasome MDM2->Proteasome targeted for degradation E3_Ligase->MDM2 polyubiquitinates Ub Ubiquitin Degraded MDM2 Degraded MDM2 Proteasome->Degraded MDM2 p53 stabilization & activation p53 stabilization & activation Degraded MDM2->p53 stabilization & activation Tumor Suppression Tumor Suppression p53 stabilization & activation->Tumor Suppression

References

In Vivo Showdown: A Comparative Guide to MDM2 Inhibitors (S,R,S)-MI-1061 and RG7112

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: (S,R,S)-MI-1061 and RG7112. By summarizing key experimental data and methodologies, this document aims to facilitate informed decisions in the advancement of cancer therapeutics targeting the p53 pathway.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common feature of human cancers. One key mechanism of p53 inactivation is its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The development of small molecules that inhibit the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. This guide focuses on the in vivo characteristics of two such inhibitors, this compound and RG7112, drawing from available preclinical and clinical data.

Mechanism of Action: Restoring p53 Function

Both this compound and RG7112 are potent and selective antagonists of the MDM2-p53 interaction.[1][2] They function by binding to the p53-binding pocket on the MDM2 protein, which prevents MDM2 from interacting with and degrading p53.[2][3] This leads to the stabilization and accumulation of p53 protein in cancer cells with wild-type TP53.[1][2] The restored p53 activity then transcriptionally activates its target genes, such as CDKN1A (encoding p21), leading to cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.[1][2][3]

cluster_pathway p53-MDM2 Signaling Pathway p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription Degradation Proteasomal Degradation p53->Degradation MDM2->p53 Inhibits & Marks for Degradation MDM2->Degradation Inhibitor This compound or RG7112 Inhibitor->MDM2 Inhibits Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis cluster_workflow General In Vivo Experimental Workflow start Cancer Cell Line Selection (e.g., TP53 wild-type, MDM2 amplified) xenograft Xenograft Tumor Implantation (Subcutaneous or Orthotopic) start->xenograft treatment Drug Administration (this compound or RG7112) - Dose - Schedule - Route (Oral) xenograft->treatment monitoring Tumor Growth Monitoring - Caliper Measurements - Bioluminescence Imaging treatment->monitoring pd_analysis Pharmacodynamic Analysis - Western Blot (p53, p21, MDM2) - IHC (Ki-67) - TUNEL Assay (Apoptosis) treatment->pd_analysis Tumor Collection endpoint Endpoint Analysis - Tumor Weight - Survival monitoring->endpoint

References

A Head-to-Head Battle for p53 Reactivation: A Comparative Analysis of (S,R,S)-MI-1061 and AMG 232

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent MDM2 Inhibitors

The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), is a common event in many human cancers. The development of small molecules that inhibit the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. This guide provides a detailed comparative analysis of two prominent MDM2 inhibitors: (S,R,S)-MI-1061 and AMG 232 (also known as Navtemadlin or KRT-232), presenting key preclinical data to inform research and development decisions.

Quantitative Performance Analysis

The following tables summarize the biochemical and cellular potency, as well as the in vivo efficacy of this compound and AMG 232 based on available preclinical data. It is important to note that the absence of direct head-to-head studies necessitates a careful comparison of data from different sources, where experimental conditions may vary.

ParameterThis compoundAMG 232 (Navtemadlin/KRT-232)Reference
Binding Affinity
HTRF IC₅₀4.4 nM0.6 nM[1][2]
Kᵢ0.16 nMNot Reported[1]
SPR KDNot Reported0.045 nM[2][3]
Cellular Potency
SJSA-1 (Osteosarcoma) IC₅₀100 nM9.1 nM (EdU) / 9.4 nM (Proliferation)[1][3][4]
HCT116 (Colon) IC₅₀250 nM10 nM (BrdU) / 23.8 nM (Proliferation)[1][3][4]
RS4;11 (ALL) IC₅₀~100 nM (estimated from related compound)4.4 - 33.1 nM[5]
In Vivo Efficacy (SJSA-1 Xenograft Model)
Dosage100 mg/kg, p.o., daily9.1 mg/kg (ED₅₀), p.o., daily[3]
OutcomeSignificant tumor regressionComplete and durable tumor regression[3]

Signaling Pathway and Experimental Workflows

The inhibition of the MDM2-p53 interaction by both this compound and AMG 232 triggers the p53 signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these inhibitors.

MDM2_p53_Signaling_Pathway MDM2-p53 Signaling Pathway MDM2_Inhibitor This compound / AMG 232 MDM2 MDM2 MDM2_Inhibitor->MDM2 inhibition p53 p53 MDM2->p53 degradation p53->MDM2 upregulation p21 p21 p53->p21 activation PUMA PUMA p53->PUMA activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: MDM2-p53 Signaling Pathway Inhibition.

Experimental_Workflow Experimental Workflow for MDM2 Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation BiochemicalAssay Biochemical Assay (HTRF/SPR) CellularAssay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) BiochemicalAssay->CellularAssay Determine cellular potency WesternBlot Western Blot (p53, p21, MDM2) CellularAssay->WesternBlot Confirm mechanism of action XenograftModel Tumor Xenograft Model (e.g., SJSA-1) WesternBlot->XenograftModel Select candidate for in vivo studies Treatment Compound Administration (p.o.) TumorMeasurement Tumor Volume Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers)

Caption: MDM2 Inhibitor Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of this compound and AMG 232.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This assay quantitatively measures the inhibition of the MDM2-p53 interaction. A commercial kit from Revvity, which utilizes a red-labeled ligand derived from MI-1061, is often employed.

  • Principle: The assay is a competitive immunoassay. A GST-tagged MDM2 protein is bound by a Europium cryptate-labeled anti-GST antibody (donor). A biotinylated p53-derived peptide is bound by streptavidin-XL665 (acceptor). When MDM2 and the p53 peptide interact, the donor and acceptor are brought into proximity, generating a FRET signal. Unlabeled inhibitors compete with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

  • Reagents:

    • GST-tagged human MDM2 protein

    • Biotinylated p53 peptide (sequence: SQETFSDLWKLLPEN)

    • Europium cryptate-labeled anti-GST antibody

    • Streptavidin-XL665

    • Test compounds (this compound or AMG 232) serially diluted in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a low-volume 384-well plate.

    • Add 2 µL of a pre-mixed solution of GST-MDM2 and biotin-p53 peptide to each well.

    • Add 2 µL of a pre-mixed solution of anti-GST-Eu(K) and SA-XL665 to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The percent inhibition is determined relative to the DMSO control, and IC₅₀ values are calculated using a four-parameter logistic fit.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Cell Lines: SJSA-1 (osteosarcoma, MDM2-amplified, p53 wild-type), HCT116 (colorectal carcinoma, p53 wild-type).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds (this compound or AMG 232) serially diluted in DMSO.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 72 hours.

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, and measure the luminescence.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model: Athymic nude mice.

  • Tumor Model: Subcutaneous implantation of SJSA-1 cells (5 x 10⁶ cells) in the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds (this compound or AMG 232) or vehicle control orally (p.o.) once daily.

  • Efficacy Assessment:

    • Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, or at specific time points after the last dose, tumors can be excised.

    • Tumor lysates can be analyzed by Western blotting for the expression of p53, MDM2, and p21 to confirm on-target activity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor growth in the treated groups to the control group.

Conclusion

Both this compound and AMG 232 are potent inhibitors of the MDM2-p53 interaction. Based on the available data, AMG 232 demonstrates superior biochemical and cellular potency compared to this compound. The in vivo data also suggests that AMG 232 achieves significant anti-tumor effects at a lower dose than reported for this compound in the highly sensitive SJSA-1 xenograft model. Furthermore, AMG 232 has progressed into clinical development, indicating a more advanced preclinical characterization, including comprehensive pharmacokinetic and toxicology studies.

While this comparative guide provides a valuable overview based on existing literature, the lack of direct head-to-head comparative studies under identical experimental conditions should be considered when interpreting these findings. Future research directly comparing these and other MDM2 inhibitors will be invaluable for the continued development of this important class of anti-cancer therapeutics.

References

Head-to-Head Study: (S,R,S)-MI-1061 vs. MI-219 in Targeting the MDM2-p53 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy in oncology for cancers harboring wild-type p53. By disrupting this interaction, small molecule inhibitors can stabilize and activate p53, leading to cell cycle arrest and apoptosis in tumor cells. Among the numerous inhibitors developed, (S,R,S)-MI-1061 and MI-219 have demonstrated significant potential. This guide provides a comprehensive head-to-head comparison of these two compounds, presenting available experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathway and experimental workflows to aid researchers in their evaluation and application.

Data Presentation: A Comparative Analysis

While a direct head-to-head study comparing this compound and MI-219 under identical experimental conditions is not publicly available, this section summarizes key quantitative data from various sources to facilitate a cross-comparison. It is important to note that variations in experimental protocols and conditions between studies may influence the absolute values reported.

Biochemical Potency

The following table outlines the biochemical potency of this compound and MI-219 in inhibiting the MDM2-p53 interaction.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound MDM2Fluorescence Polarization0.16[1]4.4[1][1]
MI-219 MDM2Not Specified5[2]Not Reported[2]
Cellular Activity

The cellular efficacy of these inhibitors is demonstrated by their ability to inhibit the proliferation of cancer cell lines with wild-type p53.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound SJSA-1Osteosarcoma100[1][1]
HCT-116 (p53+/+)Colorectal Carcinoma250[1][1]
HCT-116 (p53-/-)Colorectal Carcinoma>10000[1][1]
MI-219 WSU-FSCCLFollicular LymphomaNot specified, but effective at 2.5 and 5 µM[3][3]
KM-H2Hodgkin's LymphomaNot specified, less sensitive than WSU-FSCCL[3][3]

Experimental Protocols

To provide a framework for the evaluation of these and similar MDM2-p53 interaction inhibitors, detailed methodologies for key experiments are outlined below.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay quantitatively measures the inhibition of the MDM2-p53 interaction in a biochemical setting.

Principle: A fluorescently labeled p53-derived peptide is used as a tracer. In its free form, the tracer tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the tumbling slows, and polarization increases. An inhibitor will compete with the tracer for binding to MDM2, causing a decrease in polarization.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescein-labeled p53 peptide (e.g., FITC-PDI-EEML-RKR)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Test compounds (this compound, MI-219) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide (final concentration ~1-5 nM), and recombinant MDM2 protein (final concentration determined by titration to achieve ~80% of maximum polarization).

  • Add the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no MDM2).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for p53 Pathway Activation

This method is used to detect the stabilization of p53 and the induction of its downstream target, p21, in cells treated with MDM2 inhibitors.

Principle: Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane and probed with specific antibodies against p53, p21, and a loading control (e.g., β-actin).

Materials:

  • Cancer cell line with wild-type p53 (e.g., SJSA-1)

  • Cell culture medium and supplements

  • Test compounds (this compound, MI-219)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds or DMSO vehicle for a specified time (e.g., 8, 16, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., SJSA-1)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Test compounds (this compound, MI-219)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle to the mice according to a predetermined schedule and route (e.g., oral gavage, daily).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.

Mandatory Visualization

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_core Core Regulation cluster_inhibitors Inhibitors cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Activates MDM2 MDM2 p53->MDM2 Induces Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation MI1061 This compound MI1061->MDM2 Inhibits MI219 MI-219 MI219->MDM2 Inhibits

Caption: The MDM2-p53 signaling pathway and points of intervention by this compound and MI-219.

Experimental Workflow: Biochemical Inhibition Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Reagents Prepare Reagents: - MDM2 Protein - Fluorescent p53 Peptide - Assay Buffer Plate Dispense into 384-well Plate: - Reagents - Compounds Reagents->Plate Compounds Prepare Compound Dilutions: - this compound - MI-219 Compounds->Plate Incubate Incubate at RT Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Workflow for the fluorescence polarization-based MDM2-p53 interaction assay.

Experimental Workflow: Cellular Activity Assessment

Cellular_Workflow cluster_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Seed Seed Cells Treat Treat with Inhibitors Seed->Treat MTT Add MTT/Resazurin Treat->MTT Lyse Lyse Cells & Quantify Protein Read_Viability Measure Absorbance/ Fluorescence MTT->Read_Viability IC50_Cell Calculate Cellular IC50 Read_Viability->IC50_Cell SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Blot Probe with Antibodies (p53, p21, Actin) SDS_PAGE->Blot Image Image Blot Blot->Image

Caption: Workflow for assessing the cellular effects of MDM2 inhibitors.

References

Comparative Analysis of (S,R,S)-MI-1061: A Potent MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor (S,R,S)-MI-1061 with other agents targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction. The content herein is based on available experimental data to offer an objective overview of its performance and standing among alternative therapeutic strategies.

This compound is a highly potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1][2][3] Its mechanism of action involves binding to MDM2, thereby preventing the degradation of the tumor suppressor protein p53. This leads to the activation of p53, induction of apoptosis, and ultimately, anti-tumor activity.[1][3]

Performance Comparison

The following tables summarize the quantitative data for this compound and comparable MDM2 inhibitors, as well as a next-generation PROTAC degrader derived from it.

Table 1: In Vitro Potency and Cellular Activity of MDM2 Inhibitors

CompoundTargetKi (nM)IC50 (nM) (Biochemical)Cell Line (p53 status)IC50 (nM) (Cell-based)
This compound MDM20.16[1][2][3]4.4[1][2][3]SJSA-1 (wild-type)100[1][2][3]
HCT-116 (wild-type)250[1][2][3]
HCT-116 (p53-/-)>10,000[1][2][3]
MD-224 (PROTAC) MDM2--RS4;11 (wild-type)4.4 - 33.1[4]
RG7112 (Nutlin-class) MDM2--Various (wild-type)180 - 2,200[5]
Various (mutant p53)5,700 - 20,300[5]

Table 2: Comparison with a PROTAC Degrader Derived from MI-1061

FeatureThis compound (Inhibitor)MD-224 (PROTAC Degrader)
Mechanism Inhibits MDM2-p53 interaction, leading to p53 accumulation.[4]Induces proteasomal degradation of MDM2, leading to p53 accumulation.[4]
Cellular Potency Potent>10 times more potent than MI-1061 in leukemia cell lines.[4]
In Vivo Efficacy Strong tumor growth suppression.[4]Capable of achieving complete and durable tumor regression.[4]
Effect on MDM2 Protein Induces accumulation of MDM2 protein.[4]Induces depletion of MDM2 protein.[4]

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cell-based assays. Below are generalized methodologies for the key experiments cited.

Fluorescence Polarization (FP) Assay for MDM2 Binding Affinity

This assay is commonly used to determine the inhibitory constant (Ki) and IC50 of compounds targeting the MDM2-p53 interaction.

  • Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compound (this compound).

  • Procedure: A fixed concentration of MDM2 and the fluorescent peptide are incubated together. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.

  • Inhibition: The test compound is added in increasing concentrations. By binding to MDM2, it displaces the fluorescent peptide, which then tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide. The Ki is then calculated from the IC50 value.

Cell-Based Proliferation/Viability Assays (e.g., MTT or CellTiter-Glo)

These assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines with varying p53 statuses (e.g., SJSA-1 with wild-type p53 and HCT-116 with wild-type or null p53) are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Measurement: A reagent such as MTT or a luciferin-based substrate is added to the wells. The conversion of this reagent by viable cells produces a colorimetric or luminescent signal that is proportional to the number of living cells.

  • Data Analysis: The signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration. This represents the concentration at which a 50% inhibition of cell growth is observed.

Visualizations

MDM2-p53 Signaling Pathway and Inhibition by this compound

MDM2_p53_Pathway cluster_stress Cellular Stress Signals cluster_p53_activation p53 Activation & Response cluster_mdm2_regulation MDM2 Regulation DNA_damage DNA Damage p53 p53 DNA_damage->p53 Oncogene Oncogene Activation Oncogene->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2 MDM2 p53->MDM2 Upregulates Proteasome Proteasomal Degradation p53->Proteasome MDM2->p53 Binds & Inhibits Ub Ubiquitination MDM2->Ub Ub->p53 MI1061 This compound MI1061->MDM2 Inhibits

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Cellular IC50

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of MI-1061 seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay readout Measure Signal (Absorbance/Luminescence) viability_assay->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

Caption: A typical experimental workflow for determining the IC50 value of a compound in cancer cells.

References

Safety Operating Guide

Safe Handling of (S,R,S)-MI-1061: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-MI-1061 is a potent, orally bioavailable, and chemically stable MDM2 inhibitor.[1][2] As with any active chemical compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[4]Protects against accidental splashes or aerosols of the compound, which could cause eye irritation.[3]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation or allergic reactions.[3][5]
Body A laboratory coat or other protective clothing.Protects against contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols.Minimizes the risk of inhalation, which can cause respiratory irritation.[3]

Operational and Disposal Plans

A clear and concise operational plan is crucial for safe and efficient handling. The following workflow outlines the key steps from receipt to disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review available SDS for MI-1061 Gather_PPE Gather all required PPE Review_SDS->Gather_PPE Prepare_Workspace Prepare well-ventilated workspace Gather_PPE->Prepare_Workspace Receive_Compound Receive and inspect This compound Prepare_Workspace->Receive_Compound Store_Properly Store in a cool, dry, and dark place Receive_Compound->Store_Properly Weigh_and_Dissolve Weigh and dissolve in appropriate solvent Store_Properly->Weigh_and_Dissolve Conduct_Experiment Conduct experiment Weigh_and_Dissolve->Conduct_Experiment Decontaminate Decontaminate workspace and equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of waste in accordance with regulations Decontaminate->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Receiving and Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[6] If the container is compromised, follow established laboratory protocols for handling damaged hazardous materials.[6]

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to maintain its chemical stability.

Handling and Weighing:

  • Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Wear all recommended PPE as outlined in the table above.[7]

  • When weighing the solid compound, take care to avoid generating dust.

  • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

Spill Management: In the event of a spill, evacuate unnecessary personnel from the area.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material.[5] Clean the area with soap and water.[3][5] Dispose of the contaminated materials as hazardous waste.

Disposal: All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

By adhering to these safety guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.